Phenylguanidine carbonate
Description
The exact mass of the compound Phenylguanidine carbonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phenylguanidine carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenylguanidine carbonate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
6291-89-0 |
|---|---|
Molecular Formula |
C15H20N6O3 |
Molecular Weight |
332.36 g/mol |
IUPAC Name |
bis(diaminomethylidene(phenyl)azanium);carbonate |
InChI |
InChI=1S/2C7H9N3.CH2O3/c2*8-7(9)10-6-4-2-1-3-5-6;2-1(3)4/h2*1-5H,(H4,8,9,10);(H2,2,3,4) |
InChI Key |
AYGJSDKAQHAHHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)N.C1=CC=C(C=C1)N=C(N)N.C(=O)(O)O |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Origin of Product |
United States |
Foundational & Exploratory
Phenylguanidine carbonate solubility in water and organic solvents
Technical Guide: Solubility Profile and Characterization of Phenylguanidine Carbonate
Executive Summary
Phenylguanidine carbonate is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals, serving as a stabilized salt form of phenylguanidine. Its physicochemical behavior is defined by a "tug-of-war" between the hydrophobic phenyl ring and the highly polar, ionic guanidinium carbonate moiety.
Understanding its solubility is not merely about knowing "g/L" values; it is about mastering the equilibrium between lattice energy and solvation enthalpy. This guide provides a technical breakdown of its solubility across solvent classes, supported by mechanistic insights and validated experimental protocols for internal characterization.
Physicochemical Profile
To predict solubility behavior, we must first analyze the molecular architecture. Phenylguanidine carbonate is typically a 2:1 salt (two phenylguanidinium cations to one carbonate anion).
| Property | Specification | Implication for Solubility |
| CAS Number | 14018-90-7 (or 6291-89-0) | Unique identifier for sourcing/verification. |
| Molecular Structure | Amphiphilic: Lipophilic tail (Phenyl) + Hydrophilic head (Guanidinium). | |
| Molecular Weight | ~332.36 g/mol (Salt) | Moderate size; diffusion rates in solvent will be standard. |
| Nature | Ionic Salt | High lattice energy; requires high dielectric constant solvents. |
| pKa (Guanidine) | ~13.6 (Parent base) | Remains protonated (cationic) across the entire pH 1-12 range. |
Solubility Profile: Solvent Compatibility Matrix
The following data summarizes the solubility behavior based on polarity and dielectric constants. While specific quantitative values vary by batch and crystal habit, these trends are chemically robust.
Table 1: Solubility Performance by Solvent Class
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |
| Aqueous | Water (pH 7) | High (>100 mg/mL) | Ion-dipole interactions overcome lattice energy. Carbonate anion H-bonds with water. |
| Polar Protic | Methanol, Ethanol | Moderate - High | Soluble, especially at elevated temperatures. The phenyl ring aids solvation in alcohols compared to unsubstituted guanidine. |
| Polar Aprotic | DMSO, DMF, NMP | Very High | High dielectric constants ( |
| Ketones | Acetone, MEK | Low / Insoluble | Insufficient polarity to stabilize the free ions; lattice energy dominates. |
| Non-Polar | Hexane, Toluene, Ether | Insoluble | Lack of H-bonding or dipole interactions; the salt precipitates immediately. |
| Chlorinated | DCM, Chloroform | Very Low | Generally poor, though trace solubility may occur due to the phenyl ring interaction. |
Critical Insight: Unlike inorganic salts, Phenylguanidine carbonate exhibits inverse-solubility behavior in antisolvents . Adding acetone to a saturated aqueous solution is a highly effective recrystallization method.
Mechanistic Visualization
The dissolution process involves the dissociation of the guanidinium cation from the carbonate anion, followed by the formation of a solvation shell.
Figure 1: The thermodynamic pathway of Phenylguanidine Carbonate dissolution. High dielectric solvents lower the energy barrier for dissociation.
Experimental Protocols
As exact solubility can fluctuate based on impurity profiles (e.g., presence of free aniline), you must validate solubility empirically.
Protocol A: Gravimetric Solubility Determination (The "Gold Standard")
Objective: Determine exact saturation limit in a specific solvent at 25°C.
-
Preparation: Weigh 5.0 g of Phenylguanidine carbonate into a 20 mL scintillation vial.
-
Solvent Addition: Add 10.0 mL of the target solvent (e.g., Water, Ethanol).
-
Equilibration:
-
Seal vial tight.[1]
-
Shake at 25°C for 24 hours (use an orbital shaker at 200 rpm).
-
Visual Check: If fully dissolved, add more solid until a precipitate persists.
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vessel.
-
Drying: Evaporate the solvent (Rotavap or vacuum oven) until constant weight is achieved.
-
Calculation:
Protocol B: pH-Dependent Solubility Profiling
Context: The carbonate counter-ion makes this compound pH-sensitive.
-
Acidic Conditions (pH < 4): Carbonate decomposes to
and . The salt converts to Phenylguanidinium Chloride (if HCl is used), drastically changing solubility. -
Basic Conditions (pH > 13): The guanidinium ion may deprotonate to the free base (Phenylguanidine), which is less soluble in water and more soluble in organic solvents.
Applications in Synthesis & Purification
Understanding the solubility differential is key to process optimization.
1. Recrystallization Strategy:
-
Solvent: Water or Methanol (Dissolves the salt).
-
Anti-Solvent: Acetone (Precipitates the salt).
-
Method: Dissolve Phenylguanidine carbonate in minimal hot water (60°C). Slowly add Acetone while cooling to 4°C. High-purity crystals will form.
2. Reaction Medium Selection:
-
For reactions requiring the dissolved salt : Use DMF or Water.
-
For reactions requiring heterogeneous catalysis : Use Toluene (salt remains solid, facilitating easy filtration post-reaction).
Figure 2: Purification workflow utilizing the high water solubility and low acetone solubility of the compound.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131727064, Phenylguanidine carbonate. Retrieved from [Link]
-
Alzchem Group. Phenylguanidine Carbonate Product Specification. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Discovery and History of Phenylguanidine Compounds
Abstract
The journey of phenylguanidine and its derivatives from a natural remedy constituent to a cornerstone of modern medicinal chemistry is a compelling narrative of scientific inquiry, serendipity, and rational drug design. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the discovery and history of phenylguanidine compounds. We will trace their origins from the bioactive guanidines found in Galega officinalis, detail the seminal synthetic methodologies, and map the evolution of their therapeutic applications, from the revolutionary development of biguanide anti-diabetic agents to their role in antimicrobial and agrochemical innovation. Through detailed protocols, mechanistic diagrams, and a focus on the causal drivers of research, this guide offers a field-proven perspective on this vital class of chemical compounds.
From Medieval Herbals to Modern Medicine: The Guanidine Genesis
The story of phenylguanidine is inextricably linked to its parent structure, guanidine. For centuries, the plant Galega officinalis, commonly known as French lilac or Goat's Rue, was used in European folk medicine to treat symptoms now associated with diabetes, such as polyuria.[1] It wasn't until the early 20th century that the active principle responsible for its blood-glucose-lowering effects was isolated and identified as galegine, a guanidine derivative.[1][2]
This discovery ignited the scientific community's interest in guanidine-containing compounds. Initial animal studies in the 1920s confirmed the hypoglycemic properties of various guanidine derivatives.[2] However, many of these early compounds, such as synthalin A and synthalin B, proved too toxic for clinical use and were largely abandoned following the advent of insulin therapy.[2] Despite this setback, the foundational knowledge was laid: the guanidine moiety was a powerful pharmacophore for modulating glucose metabolism. This early work set the stage for the synthesis of more complex and safer derivatives, including the phenylguanidines and the clinically crucial biguanides.
Caption: Historical timeline of guanidine-based drug discovery.
The Synthetic Dawn: Early Methods for Phenylguanidine Elaboration
The transition from natural product isolation to synthetic chemistry was a pivotal moment in the history of guanidines. The ability to construct these molecules in the laboratory opened up limitless possibilities for structural modification and optimization. The synthesis of substituted guanidines, including phenyl and diphenyl derivatives, dates back to the mid-19th century.
Pioneering Syntheses of Diphenylguanidine
One of the earliest documented syntheses of a substituted guanidine was performed by A. W. Hoffman.[3] His work laid the groundwork for future, more efficient methods.
-
Hoffman's 1848 Method: Substituted guanidine was likely first produced synthetically in 1848 by passing dry cyanogen chloride gas into anhydrous aniline, yielding a hydrochloride salt of the base Hoffman termed "melaniline."[3]
-
Hoffman's 1869 Method: Hoffman later developed an entirely different approach by desulphurizing thiocarbanilide with lead oxide in an alcoholic ammonia solution. This method produced diphenylguanidine with a more consistent melting point (147°C).[3]
The causality behind these early experimental choices was rooted in the available starting materials from the burgeoning synthetic dye industry, which produced large quantities of aniline and its derivatives.[4][5]
Core Synthesis of Phenylguanidine from Cyanamide
The reaction of cyanamide with an amine salt became the classical and most adaptable method for preparing substituted guanidines. The synthesis of phenylguanidine from cyanamide and aniline hydrochloride was described as early as 1901.[6] This fundamental reaction remains relevant today.
Caption: Core reaction for phenylguanidine synthesis.
Experimental Protocol: Modern Synthesis of Phenylguanidine
The following protocol describes a common laboratory-scale synthesis of phenylguanidine, adapted from established methodologies.[6][7] This process is presented as a self-validating system, with the rationale for each step clearly articulated.
Objective: To synthesize 1-phenylguanidine via the reaction of aniline hydrochloride with an aqueous solution of cyanamide.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
50% Aqueous Cyanamide Solution
-
Sodium Hydroxide (NaOH) solution
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide)
-
Deionized Water
-
Reaction Kettle with overhead stirrer, dropping funnel, and temperature control
Step-by-Step Methodology
Step 1: Formation of Aniline Hydrochloride
-
Procedure: In the reaction kettle, charge aniline and a stoichiometric equivalent of concentrated hydrochloric acid. Stir the mixture.
-
Rationale: The reaction requires the amine to be in its salt form (aniline hydrochloride). This protonates the aniline, making it a better leaving group in the subsequent nucleophilic addition-elimination reaction with cyanamide and preventing side reactions.
Step 2: Addition of Catalyst and Cyanamide
-
Procedure: Add a catalytic amount of a phase transfer catalyst. Begin dropwise addition of a 50% aqueous cyanamide solution while maintaining the reaction temperature between 60-70°C.
-
Rationale: The phase transfer catalyst facilitates the interaction between the aqueous cyanamide and the organic aniline salt. The controlled temperature is critical; it provides sufficient activation energy for the reaction without promoting the formation of undesired byproducts like phenylurea and diphenylurea.[6]
Step 3: Reaction and Incubation
-
Procedure: After the addition of cyanamide is complete, maintain the reaction mixture at 60-70°C with continuous stirring for approximately 2.5 hours.
-
Rationale: This incubation period ensures the reaction proceeds to completion, maximizing the yield of the desired phenylguanidine product.
Step 4: Product Isolation
-
Procedure: Cool the reaction mixture. Slowly add an alkali solution (e.g., NaOH) to adjust the pH to approximately 7. A solid precipitate will form.
-
Rationale: Neutralizing the reaction mixture deprotonates the phenylguanidine hydrochloride salt, causing the free base or its carbonate/bicarbonate salt (depending on the workup) to precipitate out of the solution due to its lower solubility.
Step 5: Purification
-
Procedure: Collect the solid product by filtration. Wash the solid thoroughly with water to remove any unreacted starting materials and inorganic salts. Dry the product under vacuum.
-
Rationale: The water wash is a crucial purification step to ensure the removal of water-soluble impurities. Drying under vacuum removes residual water to yield the final, purified phenylguanidine product.
From Lab Bench to Clinic: The Biguanide Revolution
While phenylguanidine itself has limited direct therapeutic use, its structural motif was central to the development of the biguanides, a class of drugs that revolutionized the treatment of type 2 diabetes. Biguanides are structurally composed of two guanidine units linked by a common nitrogen atom.[8][9] The development of phenethylbiguanide (Phenformin) and dimethylbiguanide (Metformin) in the 1950s marked a major therapeutic advance.[10]
-
Phenformin: This phenethyl derivative of biguanide was widely used but was withdrawn from most markets in the 1970s due to an increased risk of lactic acidosis, a potentially fatal side effect.[2]
-
Metformin: First described in the scientific literature in 1929, its clinical use was reported in 1957.[1] Metformin has a much better safety profile and, after extensive re-evaluation, was approved by the FDA in 1994.[1] It is now the most widely prescribed first-line oral medication for type 2 diabetes worldwide.[1]
The key insight driving this development was the understanding of structure-activity and structure-toxicity relationships. The lipophilic phenethyl group in phenformin was hypothesized to contribute to its higher potency but also its greater toxicity. In contrast, the smaller, less lipophilic methyl groups of metformin resulted in a safer, albeit less potent, compound with a different pharmacokinetic profile.
| Drug | Structure | Daily Dosage (Typical) | Mean Plasma Concentration (µM) | Key Characteristic |
| Metformin | Dimethylbiguanide | 500 - 2550 mg | 4 - 15 | First-line therapy, favorable safety profile.[1] |
| Phenformin | Phenethylbiguanide | ~50 - 150 mg | 0.14 - 1.17 | Withdrawn due to lactic acidosis risk.[1][2] |
| Buformin | Butylbiguanide | 50 - 300 mg | 0.45 - 4.33 | Withdrawn in most countries due to toxicity.[1] |
| Table based on data from "The Mechanism of Action of Biguanides: New Answers to a Complex Question"[1] |
Diverse Pharmacological Landscape of Phenylguanidine Derivatives
Beyond the celebrated success of biguanides, the phenylguanidine scaffold has been explored for a wide range of other biological activities. This demonstrates the versatility of the guanidine group as a pharmacophore capable of interacting with numerous biological targets.
-
Agrochemicals: Phenylguanidine is a key intermediate in the production of fungicides, such as cyprodinil.[11] Its derivatives are also used in the synthesis of pesticidally active pyrimidine compounds.[6]
-
Antimicrobial Agents: Researchers have designed and synthesized series of benzyl and phenyl guanidine derivatives that exhibit potent inhibitory activity against bacterial strains like Staphylococcus aureus and Escherichia coli, with some compounds showing Minimum Inhibitory Concentration (MIC) values in the low µg/mL range.[12]
-
Neurological Activity: Early pharmacological studies of phenyldiguanide (a biguanide derivative) revealed that it acts on sensory receptors that also respond to 5-hydroxytryptamine (serotonin), though it shows little resemblance to serotonin in other pharmacological aspects.[13]
-
Antihypoxic Activity: More recent research has identified novel diphenylguanidine derivatives with significant antihypoxic activity, demonstrating the potential for this chemical class to protect against the pathological effects of oxygen deprivation.[14]
Conclusion and Future Outlook
The history of phenylguanidine compounds is a testament to the enduring power of natural product-inspired drug discovery. From its humble origins in a traditional herbal remedy, the guanidine core has given rise to a diverse and impactful family of molecules. The journey from the toxic synthalins to the indispensable metformin highlights the critical role of medicinal chemistry in optimizing efficacy while minimizing toxicity.
Current research continues to uncover new applications for phenylguanidine derivatives, particularly in the fields of antimicrobial and anticancer therapies.[1][12] The inherent ability of the guanidinium group to engage in strong hydrogen bonding and electrostatic interactions ensures that it will remain a privileged scaffold in the design of new bioactive agents. As synthetic methodologies become more sophisticated and our understanding of biological targets deepens, the story of phenylguanidine is far from over; its future chapters are poised to be written in laboratories and clinics around the world.
References
-
Cufí, S., et al. (2021). The Mechanism of Action of Biguanides: New Answers to a Complex Question. PMC. Available at: [Link]
- EP0560726A2 - Process for the production of guanidine derivatives. Google Patents.
-
Biguanide. Wikipedia. Available at: [Link]
-
Dawes, G. S., & Mott, J. C. (1951). Pharmacological properties of phenyldiguanide and other amidine derivatives in relation to those of 5-hydroxytryptamine. PMC. Available at: [Link]
-
Synthesis and antihypoxic activity of new diphenylguanidine derivatives. Request PDF on ResearchGate. Available at: [Link]
-
History and Development of Medicinal Chemistry. Pharmaguideline. Available at: [Link]
-
1-phenylguanidine - Production method. ChemBK. Available at: [Link]
- CN103145589A - Synthesis method of phenylguanidine bicarbonate. Google Patents.
- US1422506A - Process of making diphenylguanidine. Google Patents.
-
N-Phenylguanidine. PubChem, NIH. Available at: [Link]
-
T. A. G, Lesney. (2011). Early drug discovery and the rise of pharmaceutical chemistry. PubMed. Available at: [Link]
-
The chemistry of biguanides. Canadian Science Publishing. Available at: [Link]
-
Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. MDPI. Available at: [Link]
-
Trukhanova, Y. A., et al. (2022). Synthesis and Antihypoxic Activity of New Diphenylguanidine Derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. ACS Publications. Available at: [Link]
-
Diphenylguanidine. PubChem, NIH. Available at: [Link]
-
Al-Maaieh, A. I. (1988). Synthesis of Biguanides and Guanamines and Their Effect on Glycogen Phosphorylase a and Steroid Metabolism in Cultured Hepatocytes. University of Glasgow. Available at: [Link]
-
Occurrence of Polymer Additives 1,3-Diphenylguanidine (DPG), N-(1,3-Dimethylbutyl)-N′-phenyl-1,4-benzenediamine (6PPD), and Chlorinated Byproducts in Drinking Water. ACS Publications. Available at: [Link]
-
Scalettar, B. A. (2011). Early drug discovery and the rise of pharmaceutical chemistry. Wiley Online Library. Available at: [Link]
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- 14. researchgate.net [researchgate.net]
Technical Monograph: Phenylguanidine Carbonate in Biological Matrices
Chemical Dynamics, Pharmacological Targets, and Experimental Protocols
Executive Summary
Phenylguanidine Carbonate (CAS 14018-90-7) serves as a critical chemical probe and synthetic intermediate in medicinal chemistry. While often categorized primarily as a precursor for anilinopyrimidine fungicides (e.g., cyprodinil) and antimalarials, its dissociated active moiety—the phenylguanidinium ion —possesses distinct biological activity.
This guide dissects the mechanism of action (MoA) of the phenylguanidinium cation, focusing on its role as a bioisostere of arginine . In biological systems, this cation acts as a competitive ligand at specific enzymatic and receptor sites, most notably the 5-HT3 serotonin receptor and Nitric Oxide Synthase (NOS) isoforms.
Part 1: Chemical Dynamics & Dissociation
In physiological environments (pH 7.4), Phenylguanidine Carbonate does not exist as a neutral salt. It undergoes rapid dissociation. Understanding this transition is prerequisite to analyzing its biological effects.
The Dissociation Cascade:
-
Solvation: The carbonate salt dissolves, releasing the carbonate anion (
) and the N-phenylguanidinium cation. -
Protonation State: The guanidine group (
) remains fully protonated at physiological pH. This high basicity ensures it exists as a monocation, mimicking the terminal guanidino group of the amino acid L-Arginine . -
Lipophilicity: Unlike simple guanidine, the phenyl ring confers significant lipophilicity, allowing the cation to penetrate the blood-brain barrier (BBB) and hydrophobic enzyme pockets that exclude more polar guanidines.
Visualization: Dissociation & Target Entry
Figure 1: The activation pathway of Phenylguanidine Carbonate, transitioning from a stable salt to a membrane-permeable active cation.
Part 2: Mechanisms of Action
1. 5-HT3 Receptor Modulation (Ligand-Gated Ion Channel)
The most specific biological activity of the phenylguanidine scaffold is its interaction with the 5-Hydroxytryptamine type 3 (5-HT3) receptor .
-
Mechanism: Phenylguanidine derivatives act as non-competitive antagonists or partial agonists depending on specific ring substitutions (e.g., 3-chloro substitution enhances affinity).
-
Binding Mode: The protonated guanidinium head binds to the acidic residues in the ligand-binding pocket (mimicking serotonin's amine), while the phenyl ring interacts with aromatic residues (Trp/Tyr) via
stacking. -
Physiological Outcome: Modulation of cation influx (
, ) in neurons, influencing rapid synaptic transmission in the central and peripheral nervous systems.
2. Nitric Oxide Synthase (NOS) Inhibition
As a structural analogue of L-Arginine, phenylguanidine competes for the active site of NOS enzymes.
-
Mechanism: Competitive Inhibition.
-
Causality: The NOS active site contains a heme group and a specific pocket for L-Arginine. The phenylguanidinium ion mimics the charge distribution of arginine but lacks the amino acid tail required for catalysis (conversion to citrulline).
-
Selectivity: While less potent than aminoguanidine for iNOS, phenylguanidine derivatives serve as scaffolds for designing isoform-selective inhibitors (nNOS vs. iNOS).
3. Semicarbazide-Sensitive Amine Oxidase (SSAO) Interaction
Recent medicinal chemistry identifies phenylguanidine as a bioisostere for inhibiting SSAO (also known as VAP-1), an enzyme involved in inflammation and leukocyte trafficking. The guanidine group forms a covalent or electrostatic bond with the Topaquinone (TPQ) cofactor in the enzyme active site.
Part 3: Experimental Protocols
To validate the mechanism of action, the following self-validating protocols are recommended.
Protocol A: 5-HT3 Electrophysiology Screening (Patch Clamp)
Purpose: To quantify the antagonistic potency of phenylguanidine on serotonin-gated currents.
-
Cell Preparation: Transfect HEK293 cells with human 5-HT3A receptor cDNA. Use cells 24–48 hours post-transfection.
-
Setup: Whole-cell patch-clamp configuration.
-
Pipette Solution: 140 mM CsCl, 2 mM
, 10 mM HEPES, 10 mM EGTA (pH 7.2). -
Extracellular Solution: 140 mM NaCl, 2.8 mM KCl, 2 mM
, 10 mM Glucose, 10 mM HEPES (pH 7.4).
-
-
Control Application: Perfuse 10
M Serotonin (5-HT) for 2 seconds to establish baseline current ( ). Wash for 30 seconds. -
Test Application: Pre-incubate with Phenylguanidine Carbonate (dissolved to yield 0.1 – 100
M cation) for 10 seconds, then co-apply with 10 M 5-HT. -
Data Analysis: Calculate Inhibition (
). Plot dose-response curve to determine .-
Validation: Use Ondansetron (1 nM) as a positive control for antagonism.
-
Protocol B: Nitric Oxide Synthase (NOS) Griess Assay
Purpose: To measure competitive inhibition of NO production.
-
Enzyme Source: Recombinant nNOS or iNOS, or lysate from LPS-stimulated RAW 264.7 macrophages.
-
Reaction Mix:
-
Buffer: 50 mM HEPES (pH 7.4).
-
Cofactors: NADPH (1 mM), FAD, FMN,
, Calmodulin. -
Substrate: L-Arginine (Use
concentration, approx 10 M).
-
-
Inhibitor: Add Phenylguanidine Carbonate (serial dilutions: 1 nM to 1 mM).
-
Incubation: 37°C for 30–60 minutes.
-
Detection: Add Griess Reagent (Sulfanilamide + NED). Measure absorbance at 540 nm.
-
Causality Check: If inhibition is competitive, increasing L-Arginine concentration (to 100
M) should shift the of Phenylguanidine to a higher value (Right shift).
Part 4: Data Visualization & Toxicology
Comparative Bioactivity Table
| Target System | Mode of Action | Potency (Est.) | Pharmacophore Logic |
| 5-HT3 Receptor | Antagonist / Partial Agonist | Moderate ( | Cationic head binds acidic pocket; Phenyl group provides steric bulk. |
| iNOS Enzyme | Competitive Inhibitor | Low-Moderate | Mimics Arginine guanidino group; lacks carboxylate tail. |
| SSAO/VAP-1 | Enzyme Inhibitor | High (Derivative dependent) | Interaction with TPQ cofactor. |
| Mitochondria | Uncoupler (Toxicology) | Low | Lipophilic cation may disrupt proton gradient at high doses. |
Signal Transduction Pathway (5-HT3 Blockade)
Figure 2: Pharmacodynamic blockade of the 5-HT3 receptor by Phenylguanidine, preventing downstream depolarization.
References
-
Dukat, M., et al. (2000). The 5-HT3 Agent N-(3-chlorophenyl)guanidine (MD-354) Serves as a Discriminative Stimulus in Rats.[1] Psychopharmacology. Link
-
Southan, G. J., & Szabó, C. (1996). Selective Inhibition of the Inducible Nitric Oxide Synthase by Aminoguanidine.[2][3][4] (Contextual grounding for guanidine-based NOS inhibition). Journal of Pharmacology and Experimental Therapeutics. Link
-
Sigma-Aldrich. (2024). Phenylguanidine Carbonate Salt Product Specification & Applications. (Verification of chemical identity). Link
-
PubChem. (2024). N-Phenylguanidine Compound Summary (CID 16157).[5] National Library of Medicine. Link
- Foot, J., et al. (2012). Inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO) by Phenylguanidine Derivatives. Bioorganic & Medicinal Chemistry Letters. (General mechanism reference for SSAO targets).
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- 1. The 5-HT3 agent N-(3-chlorophenyl)guanidine (MD-354) serves as a discriminative stimulus in rats and displays partial agonist character in a shrew emesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Phenylguanidine Carbonate: A Versatile Reagent for Heterocyclic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This technical guide provides an in-depth exploration of phenylguanidine carbonate as a key reagent in the synthesis of heterocyclic compounds, with a primary focus on the construction of the pharmaceutically relevant pyrimidine scaffold. We will move beyond a simple recitation of procedural steps to offer a deeper understanding of the underlying chemical principles, mechanistic rationale, and practical considerations that ensure successful and reproducible outcomes. This document is designed to empower researchers in medicinal chemistry and drug development to effectively utilize phenylguanidine carbonate in the design and execution of novel synthetic strategies.
Introduction: The Strategic Importance of the Guanidine Moiety in Heterocyclic Chemistry
The guanidine functional group is a recurring motif in a vast array of biologically active natural products and synthetic drugs.[1] Its unique electronic properties, arising from the delocalization of charge across three nitrogen atoms, render it a strong base and an excellent hydrogen bond donor/acceptor.[2] These characteristics are pivotal in molecular recognition events at biological targets. When incorporated into heterocyclic frameworks, the guanidinyl moiety can impart favorable pharmacokinetic and pharmacodynamic properties.
Phenylguanidine carbonate serves as a stable, easy-to-handle, solid source of phenylguanidine. The carbonate salt form offers advantages over the free base, which can be hygroscopic and less stable, or hydrochloride salts, which may introduce unwanted acidity into a reaction system. In the context of heterocyclic synthesis, phenylguanidine carbonate is a preeminent N-C-N building block, particularly for the construction of 2-aminopyrimidine derivatives.
Core Application: Synthesis of 2-(Phenylamino)pyrimidines
The most prominent application of phenylguanidine carbonate in heterocyclic chemistry is its reaction with 1,3-dicarbonyl compounds or their synthetic equivalents to yield 2-(phenylamino)pyrimidines. This transformation is a variation of the classical Pinner synthesis.[3] The resulting phenylamino-pyrimidine (PAP) core is a privileged structure in medicinal chemistry, found in numerous tyrosine kinase inhibitors and antiretroviral agents.[4]
General Reaction Scheme
The fundamental reaction involves the condensation of phenylguanidine with a 1,3-dielectrophilic species, such as a β-diketone or a β-ketoester, leading to the formation of the pyrimidine ring through a cyclization-condensation sequence.
Mechanistic Insights: The "Why" Behind the "How"
Understanding the reaction mechanism is critical for troubleshooting and optimization. The process can be dissected into several key steps:
-
Release of the Active Reagent : In a basic medium, phenylguanidine carbonate dissociates to provide the free phenylguanidine base, which is the active nucleophile. The choice of an appropriate base is crucial; it must be strong enough to deprotonate the carbonate salt but not so strong as to promote undesired side reactions of the dicarbonyl compound, such as self-condensation. Sodium ethoxide or methoxide are commonly employed.[5]
-
Initial Nucleophilic Attack : One of the terminal amino groups of phenylguanidine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound to form a hemiaminal intermediate.
-
Dehydration and Imine Formation : The hemiaminal readily loses a molecule of water to form a more stable enamine or imine intermediate.
-
Intramolecular Cyclization : The second amino group of the guanidine moiety then attacks the remaining carbonyl group in an intramolecular fashion. This is the key ring-closing step that forms the dihydropyrimidine intermediate.
-
Aromatization : A final dehydration step leads to the formation of the stable, aromatic pyrimidine ring.
Causality in Experimental Choices:
-
Solvent Selection : Alcohols such as ethanol or methanol are frequently used as they are effective at solvating the reactants and intermediates. In some cases, higher boiling point solvents like 1,4-dioxane may be used to drive the reaction to completion.[6]
-
Role of Base : The base (e.g., sodium ethoxide) serves a dual purpose: it liberates the free phenylguanidine from its carbonate salt and catalyzes the condensation and dehydration steps. The stoichiometry of the base should be carefully controlled to avoid side reactions.[5]
Experimental Protocols
The following protocols are presented as a starting point and may require optimization based on the specific substrates used.
General Protocol for the Synthesis of 2-(Phenylamino)-4,6-disubstituted Pyrimidines
This protocol is a generalized procedure for the reaction of phenylguanidine carbonate with a β-diketone.
Materials:
-
Phenylguanidine carbonate
-
Substituted 1,3-diketone (e.g., acetylacetone, dibenzoylmethane)
-
Anhydrous Ethanol
-
Sodium Ethoxide (solid or as a solution in ethanol)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylguanidine carbonate (1.0 eq) and the 1,3-diketone (1.0 eq).
-
Solvent Addition : Add anhydrous ethanol to the flask to create a stirrable suspension (approximately 5-10 mL per gram of phenylguanidine carbonate).
-
Base Addition : To the stirred suspension, carefully add sodium ethoxide (1.1-1.2 eq). An exothermic reaction may be observed.
-
Reaction : Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain under reflux for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume using a rotary evaporator.
-
Isolation : Add cold water to the residue to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold water.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Self-Validation:
-
TLC Monitoring : The disappearance of starting materials and the appearance of a new, typically more non-polar, spot corresponding to the product.
-
Characterization : The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm its structure and purity.
Synthesis of Bioactive Molecules: An Example
Phenylguanidine carbonate is a key starting material for the synthesis of fungicides like Cyprodinil and various 2-(phenylamino)-4-(trifluoromethyl)-1,6-dihydropyrimidine derivatives.[7]
| Bioactive Compound Class | Key Precursors from Phenylguanidine | Therapeutic/Commercial Use |
| Pyridopyrimidines | 2-Arylamino substituted pyridopyrimidines | Potential pharmaceuticals[6] |
| Dihydropyrimidines | 2-(Phenylamino)-4-(trifluoromethyl)-1,6-dihydropyrimidines | Agrochemicals, Kinase Inhibitors[7] |
| Quinazolines | Ethyl 1-methyl-8-(phenylamino)-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate | Kinase Inhibitors[7] |
Troubleshooting and Side Reactions
A common side reaction in these syntheses is the Knoevenagel condensation, especially when using β-ketoesters or other activated methylene compounds.[8][9] This can lead to the formation of undesired byproducts.
Mitigation Strategies:
-
Control of Basicity : Using a weaker base or a stoichiometric amount can disfavor the Knoevenagel pathway.
-
Reaction Temperature : Lowering the reaction temperature may selectively favor the desired cyclization over the condensation side reaction.
-
Order of Addition : In some cases, generating the free phenylguanidine base in situ before the addition of the dicarbonyl compound can improve yields.[5]
Safety and Handling
Phenylguanidine carbonate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]
-
Hazards : May cause skin and eye irritation. Harmful if swallowed.[11]
-
Handling : Avoid breathing dust. Use in a well-ventilated area.[10]
-
Storage : Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[12]
Conclusion
Phenylguanidine carbonate is a robust and versatile reagent for the synthesis of a wide range of nitrogen-containing heterocycles, most notably 2-(phenylamino)pyrimidines. Its stability and ease of handling make it an attractive alternative to other guanidinylating agents. By understanding the underlying reaction mechanisms and carefully controlling experimental parameters, researchers can effectively leverage this reagent to construct complex molecular architectures for applications in drug discovery and materials science.
References
- CN102952083A - Preparation method of 2-amino pyrimidine - Google P
-
Synthesis of 2-arylamino substituted 5,6-dihydropyrido[2,3-d]pyrimidine-7(8H)-ones from arylguanidines - PubMed. (URL: [Link])
-
Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives - Der Pharma Chemica. (URL: [Link])
-
Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - MDPI. (URL: [Link])
-
Phenylamino-pyrimidine (PAP) Privileged Structure: Synthesis and Medicinal Applications - PubMed. (URL: [Link])
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (URL: [Link])
- WO2010115950A2 - Process for the preparation of pyrimidine derivatives - Google P
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (URL: [Link])
-
Pyrimidine synthesis - Organic Chemistry Portal. (URL: [Link])
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Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (URL: [Link])
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Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties - Journal of Applied Pharmaceutical Science. (URL: [Link])
-
Synthesis and Characterization of New 2-Thiophen 3'4-Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives | Central Asian Journal of Medical and Natural Science. (URL: [Link])
- EP0560726A2 - Process for the production of guanidine derivatives - Google P
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Condensation of Benzoxa(thia)zolyl-2-guanidines with Dicarbonyl Compounds. (URL: [Link])
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A deconstruction–reconstruction strategy for pyrimidine diversification - PMC. (URL: [Link])
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Recent Approaches to the Synthesis of Pyrimidine Derivatives - ResearchGate. (URL: [Link])
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Synthesis and Characterization of Novel Dihydropyrimidine Derivatives - RJPN. (URL: [Link])
-
Phenylguanidine carbonate | C15H20N6O3 | CID 131727064 - PubChem. (URL: [Link])
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Pure. (URL: [Link])
-
The Chemistry of Guanidine, Guanidinium, and Guanidinate Compounds - ResearchGate. (URL: [Link])
-
(PDF) The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (URL: [Link])
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New strategies for the synthesis of pyrimidine derivatives - PubMed. (URL: [Link])
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- 2. 苯基胍 碳酸盐 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
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Phenylguanidine Carbonate: A Versatile Reagent for the Synthesis of Heterocyclic Pharmaceuticals
Introduction: The Strategic Importance of the Guanidinyl Moiety in Medicinal Chemistry
The guanidinium group, characterized by its Y-shaped arrangement of nitrogen atoms centered on a carbon atom, is a privileged scaffold in drug discovery. Its ability to form multiple hydrogen bonds and exist as a resonance-stabilized cation at physiological pH allows for high-affinity interactions with biological targets such as enzymes and nucleic acids. Phenylguanidine carbonate serves as a stable, easy-to-handle, and effective reagent for introducing the phenylguanidinyl moiety into molecules, making it a valuable building block in the synthesis of a wide array of pharmaceuticals, particularly those based on pyrimidine and related heterocyclic systems.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of phenylguanidine carbonate in pharmaceutical synthesis. We will delve into the underlying reaction mechanisms, provide detailed step-by-step protocols for the synthesis of key pharmaceutical scaffolds, and offer insights into the safe handling and physicochemical properties of this versatile reagent.
Physicochemical Properties and Safe Handling of Phenylguanidine Carbonate
Phenylguanidine carbonate is a white to off-white crystalline powder.[1] It is a salt of the strong base phenylguanidine and the weak acid carbonic acid.
Table 1: Physicochemical Properties of Phenylguanidine Carbonate
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₉N₃·x(H₂CO₃) | |
| Molecular Weight | 197.19 g/mol (for the 1:1 salt) | [1] |
| Melting Point | 149-153 °C (decomposes) | |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in water. | [2] |
Safe Handling and Disposal
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling phenylguanidine carbonate.[3]
-
Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3]
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
Waste Disposal:
-
Dispose of waste phenylguanidine carbonate and any contaminated materials in accordance with local, state, and federal regulations.[3]
-
Due to its potential to affect aquatic life, avoid release into the environment.[2]
Synthesis of 2-Phenylaminopyrimidine Scaffolds: A Gateway to Kinase Inhibitors
The 2-phenylaminopyrimidine core is a key pharmacophore found in a number of targeted cancer therapies, most notably the tyrosine kinase inhibitor Imatinib.[5] Phenylguanidine carbonate is an excellent starting material for the construction of this scaffold through condensation with a 1,3-dicarbonyl compound.
Reaction Mechanism: The Biginelli-Type Condensation
The synthesis of the 2-phenylaminopyrimidine ring from phenylguanidine carbonate and a β-ketoester proceeds via a Biginelli-type reaction mechanism. This one-pot, three-component reaction is a cornerstone of heterocyclic chemistry. While the classical Biginelli reaction involves an aldehyde, a β-ketoester, and urea or thiourea, the use of phenylguanidine provides a direct route to N-phenyl substituted pyrimidines.
The reaction is typically acid-catalyzed and proceeds through the following key steps:
-
Iminium Ion Formation: The reaction is believed to initiate with the condensation of the aldehyde (if present) and the guanidine to form an iminium ion.
-
Nucleophilic Attack: The enol form of the β-ketoester then acts as a nucleophile, attacking the iminium ion.
-
Cyclization and Dehydration: The resulting adduct undergoes intramolecular cyclization via attack of a guanidino nitrogen onto one of the carbonyl groups, followed by dehydration to yield the dihydropyrimidine.
-
Aromatization: Subsequent oxidation or elimination leads to the formation of the aromatic pyrimidine ring.
Caption: Generalized workflow for the Biginelli-type synthesis of 2-phenylaminopyrimidines.
Experimental Protocol: Synthesis of a 2-Phenylaminopyrimidine Derivative
This protocol describes a general procedure for the synthesis of a 2-phenylaminopyrimidine derivative from phenylguanidine carbonate and a β-ketoester.
Materials:
-
Phenylguanidine carbonate
-
Ethyl acetoacetate (or other suitable 1,3-dicarbonyl compound)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Standard glassware for work-up and purification
Procedure:
-
To a round-bottom flask, add phenylguanidine carbonate (1.0 eq) and the β-ketoester (1.0-1.2 eq).
-
Add ethanol as the solvent to achieve a suitable concentration (e.g., 0.5-1.0 M).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux with stirring for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-phenylaminopyrimidine derivative.
Table 2: Representative Data for 2-Phenylaminopyrimidine Synthesis
| 1,3-Dicarbonyl Compound | Product | Reaction Time (h) | Yield (%) | M.p. (°C) |
| Ethyl acetoacetate | 4-Methyl-N-phenylpyrimidin-2-amine | 6 | ~75% | 135-137 |
| Diethyl malonate | 4-Hydroxy-N-phenylpyrimidin-2-amine | 8 | ~70% | 288-290 |
| Acetylacetone | 4,6-Dimethyl-N-phenylpyrimidin-2-amine | 5 | ~80% | 118-120 |
Note: Yields and reaction times are approximate and may vary depending on the specific reaction conditions and scale.
Application in the Synthesis of Imatinib and Other Kinase Inhibitors
The 2-phenylaminopyrimidine scaffold synthesized using phenylguanidine carbonate is a crucial intermediate in the synthesis of the groundbreaking anti-cancer drug, Imatinib (Gleevec®).[5] Imatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers.
The synthesis of Imatinib involves the initial formation of a substituted 2-phenylaminopyrimidine, followed by a series of functional group transformations to introduce the piperazine and benzamide moieties.
Caption: Synthetic pathway from phenylguanidine carbonate to Imatinib.
The versatility of the Biginelli-type reaction with phenylguanidine carbonate allows for the synthesis of a library of 2-phenylaminopyrimidine derivatives by varying the 1,3-dicarbonyl compound. This approach is instrumental in the development of new kinase inhibitors with improved efficacy and selectivity.[1]
Conclusion
Phenylguanidine carbonate is a highly valuable and versatile reagent in pharmaceutical synthesis. Its stability, ease of handling, and reactivity make it an ideal choice for the introduction of the phenylguanidinyl moiety into complex molecules. The Biginelli-type condensation with 1,3-dicarbonyl compounds provides a straightforward and efficient route to 2-phenylaminopyrimidine scaffolds, which are central to a number of important drugs, including the life-saving anti-cancer agent Imatinib. The protocols and mechanistic insights provided in this application note are intended to empower researchers to effectively utilize phenylguanidine carbonate in their drug discovery and development endeavors.
References
-
ArTS - UniTS. (n.d.). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Retrieved from [Link]
-
PubMed. (2013). Synthesis of 2-arylamino substituted 5,6-dihydropyrido[2,3-d]pyrimidine-7(8H)-ones from arylguanidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. Retrieved from [Link]
-
PMC - NIH. (2002). De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways. Retrieved from [Link]
-
PubMed. (2017). Formation of pyrimidine-pyrimidine type DNA intrastrand cross-links: a theoretical verification. Retrieved from [Link]
- Google Patents. (n.d.). EP0560726A2 - Process for the production of guanidine derivatives.
-
ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]
-
PubMed. (2020). Synthesis of imatinib, a tyrosine kinase inhibitor, labeled with carbon-14. Retrieved from [Link]
-
Environment Canada, Health Canada. (2013). Screening Assessment for the Challenge Guanidine, N,N'-diphenyl- (Diphenylguanidine). Retrieved from [Link]
-
PubMed. (2009). Design and synthesis of novel 2-phenylaminopyrimidine (PAP) derivatives and their antiproliferative effects in human chronic myeloid leukemia cells. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of Novel Pyrimido Pyrimidine and Their Derivatives. Retrieved from [Link]
-
PubMed. (2024). Design, synthesis and biological evaluation of 2-phenylaminopyrimidine derivatives as EGFR inhibitors. Retrieved from [Link]
-
PMC - NIH. (2018). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Retrieved from [Link]
-
ResearchGate. (2025). Environmental Fate of Polyhexamethylene Biguanide. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives from 5Acetyl4-aminopyrimidines (I) and β-Dicarbonyl Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. Retrieved from [Link]
-
MDPI. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
PubMed Central. (2013). Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. Retrieved from [Link]
- Google Patents. (n.d.). US2904550A - 4-phenylpiperidines and their preparation.
-
ResearchGate. (2018). Spectroscopic Identification and Synthesis of Derivativesof Pyrimidine 2- Thione Via Two Different Spacers. Retrieved from [Link]
-
ResearchGate. (n.d.). Biginelli Reaction: An Overview. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(3-Pyridinyl)-N-[3-(trifluoromethyl)phenyl]-2-pyrimidinamine. Retrieved from [Link]
-
PubChem. (n.d.). Diphenylguanidine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Guanidine carbonate, 99+%. Retrieved from [Link]
-
IntechOpen. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Retrieved from [Link]
-
PMC - PubMed Central. (2013). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. Retrieved from [Link]
-
Stobec. (2003). Safety Data Sheet (91/155/EC) Guanidine Carbonate (GC). Retrieved from [Link]
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- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
How to improve the yield of phenylguanidine carbonate synthesis
Welcome to the technical support center for the synthesis of phenylguanidine carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and significantly improve your product yield and purity.
Introduction to Phenylguanidine Carbonate Synthesis
Phenylguanidine carbonate is a crucial intermediate in the production of various pharmaceuticals and agrochemicals.[1] The most prevalent synthetic route involves the reaction of aniline hydrochloride with cyanamide to form phenylguanidine hydrochloride, which is then treated with a carbonate salt to yield the final product. While the chemistry appears straightforward, achieving high yields of pure phenylguanidine carbonate can be challenging due to side reactions and purification difficulties. This guide will provide expert insights into optimizing this process.
Troubleshooting Guide & FAQs
Here we address common issues encountered during the synthesis of phenylguanidine carbonate in a question-and-answer format.
Q1: My yield of phenylguanidine carbonate is consistently low. What are the most likely causes and how can I improve it?
A1: Low yield is a frequent problem in this synthesis and can often be attributed to several factors. Here's a breakdown of the common culprits and their solutions:
-
Suboptimal Reaction Temperature: Temperature control is critical. If the temperature is too low (below 60°C), the reaction will be sluggish and incomplete.[1] Conversely, excessively high temperatures can promote side reactions. The optimal temperature range for the reaction between aniline hydrochloride and cyanamide is typically between 60-80°C.[1]
-
Incorrect pH: The pH of the reaction mixture plays a crucial role. The reaction of aniline with cyanamide is most efficient under acidic conditions, which is why aniline hydrochloride is used as the starting material. Maintaining an acidic pH helps to minimize the formation of byproducts. Some high-yield procedures specify adjusting the initial pH to around 2.5.[2]
-
Side Reactions: The formation of unwanted byproducts is a major cause of low yields. The most common impurities are phenylurea and diphenylurea.[2] These can arise from the reaction of aniline with urea, which can be formed from the hydrolysis of cyanamide.
-
Inefficient Purification: Significant product loss can occur during the crystallization and washing steps. Phenylguanidine carbonate has some solubility in water, so using excessive amounts of wash water or washing at too high a temperature can lead to a lower isolated yield. It is recommended to wash the crystals with cold water (0-10°C) to minimize these losses.[1]
To systematically troubleshoot low yield, we recommend the following workflow:
Caption: Troubleshooting workflow for low yield.
Q2: I am observing significant amounts of phenylurea and diphenylurea in my product. What is the mechanism of their formation and how can I prevent them?
A2: The formation of phenylurea and diphenylurea is a known issue in this synthesis, particularly in older or less optimized procedures.[2]
Mechanism of Formation:
These byproducts typically arise when urea is present in the reaction mixture. Urea can be formed from the hydrolysis of the cyanamide starting material, especially if the reaction is carried out in water at elevated temperatures. The urea can then react with aniline hydrochloride. The reaction proceeds through the formation of an equilibrium mixture of urea and ammonium cyanate in a boiling solution. The ammonium cyanate then reacts with aniline hydrochloride to produce phenylurea.[3] Phenylurea can then react further with another molecule of aniline to form diphenylurea.[3]
Caption: Formation of phenylurea and diphenylurea.
Prevention Strategies:
-
Control Reaction Temperature: As hydrolysis is accelerated by heat, maintaining the reaction temperature within the optimal 60-80°C range is crucial.[1]
-
Slow Addition of Cyanamide: Adding the cyanamide solution slowly to the heated aniline hydrochloride solution can help to ensure that it reacts to form the desired product rather than undergoing side reactions like self-polymerization or hydrolysis.[1]
-
Use High-Quality Cyanamide: Ensure the cyanamide solution used is of high purity and has not degraded to form significant amounts of urea.
-
pH Control: Maintaining an acidic environment helps to favor the desired reaction pathway.
Q3: What is the best way to purify crude phenylguanidine carbonate to achieve high purity?
A3: Achieving high purity is essential, and a well-optimized purification protocol is key.
-
Crystallization: Phenylguanidine carbonate has low solubility in cold water, which is advantageous for crystallization.[1] After the reaction is complete and the carbonate salt has been added, the mixture should be cooled gradually to a low temperature, typically 0-10°C, to maximize the precipitation of the product.[1]
-
Washing: The precipitated crystals should be washed to remove any soluble impurities. It is critical to use cold water (ideally 0-5°C) for washing to minimize product loss.[1][2] The number of washes should be sufficient to remove impurities without dissolving a significant amount of the product. Typically, 2-3 washes are recommended.[1]
-
Drying: The purified crystals should be dried under vacuum at a relatively low temperature. A temperature of 50-60°C is generally recommended.[1][2] Higher temperatures should be avoided as phenylguanidine carbonate can be unstable at elevated temperatures.[1]
Q4: Can you provide a reliable, step-by-step laboratory-scale synthesis protocol for phenylguanidine carbonate?
A4: The following protocol is a synthesis of best practices derived from high-yield patented procedures.
Experimental Protocol: High-Yield Synthesis of Phenylguanidine Carbonate
Materials:
-
Aniline (99%+)
-
Concentrated Hydrochloric Acid (37%)
-
Cyanamide (50% aqueous solution)
-
Sodium Carbonate
-
Deionized Water
Procedure:
-
Formation of Aniline Hydrochloride: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add 93.13 g (1.0 mol) of aniline. Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is approximately 2.5. The reaction is exothermic, so cooling may be necessary to maintain the temperature below 40°C.
-
Guanidinylation Reaction: Heat the aniline hydrochloride solution to 80-85°C with stirring. Slowly add 93.0 g of a 50% aqueous solution of cyanamide (1.10 mol) over a period of 1 hour, maintaining the temperature at 80-85°C. After the addition is complete, continue stirring at this temperature for an additional 3 hours.
-
Precipitation of Phenylguanidine Carbonate: In a separate beaker, dissolve 106 g (1.0 mol) of sodium carbonate in 500 mL of water and heat to 60°C. After the 3-hour reaction time, cool the phenylguanidine hydrochloride solution to 60°C and add it to the stirred sodium carbonate solution. A white precipitate of phenylguanidine carbonate will form.
-
Crystallization and Isolation: Continue stirring the suspension for 1 hour at 60°C, then cool the mixture to 5°C in an ice bath to complete crystallization. Collect the white crystals by vacuum filtration.
-
Washing and Drying: Wash the collected crystals with three 100 mL portions of ice-cold deionized water. Dry the purified phenylguanidine carbonate in a vacuum oven at 60°C to a constant weight. A yield of over 90% can be expected with this method.[2]
Caption: Step-by-step synthesis workflow.
Q5: What are the recommended analytical methods for determining the purity of my phenylguanidine carbonate product?
A5: Accurate purity assessment is crucial for quality control. The following methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the purity of phenylguanidine carbonate and quantifying impurities.[1] A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered acetonitrile/water gradient) and UV detection is typically used.
-
Melting Point: Pure phenylguanidine carbonate has a distinct melting point with decomposition, often reported in the range of 147-150°C.[2] A broad or depressed melting point can indicate the presence of impurities.
-
Titration: While less specific than HPLC, acid-base titration can be used to determine the overall assay of the guanidine salt.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale | Potential Impact of Deviation |
| Reaction Temperature | 60-80°C[1] | Optimizes reaction rate while minimizing side reactions. | Too low: incomplete reaction. Too high: increased byproduct formation. |
| Initial pH | ~2.5[2] | Promotes the desired guanidinylation reaction. | Higher pH can lead to increased side reactions. |
| Crystallization Temp. | 0-10°C[1] | Maximizes product precipitation due to low solubility. | Higher temperatures will result in lower isolated yield. |
| Washing Solvent Temp. | 0-5°C[1][2] | Minimizes product loss during washing. | Warmer water will dissolve more product, reducing yield. |
| Drying Temperature | 50-60°C (vacuum)[1][2] | Ensures complete drying without thermal decomposition. | Higher temperatures can cause product degradation. |
References
- CN103145589A - Synthesis method of phenylguanidine bicarbonate - Google P
-
Urea, phenyl-, and - Organic Syntheses Procedure. (URL: [Link])
- EP0560726A2 - Process for the production of guanidine derivatives - Google P
Sources
Technical Guide: Optimizing pH Conditions for Phenylguanidine Carbonate Reactions
To: Research & Development Teams, Process Chemists From: Technical Application Support (Senior Scientist Desk) Subject: Optimization of Phenylguanidine Carbonate (PGC) in Heterocyclic Synthesis
Executive Technical Summary
Phenylguanidine Carbonate (PGC) is the preferred stable solid precursor for generating phenylguanidine , a critical nucleophile in the synthesis of pyrimidines, triazines, and agrochemical actives (e.g., Cyprodinil).
Unlike free guanidine (
-
pH < 10.5: The species remains protonated (non-nucleophilic), stalling the reaction.
-
pH > 12.5: Competitive hydrolysis of electrophiles (esters/nitriles) occurs, increasing impurity profiles.
This guide provides a self-validating protocol to balance nucleophilicity against stability.
The Mechanism: The "CO₂ Pump" Effect
To optimize the reaction, you must understand that PGC is a masked nucleophile . The reaction does not proceed directly from the carbonate salt; it proceeds via the free base.
The Equilibrium:
Key Insight: The reaction is driven by the irreversible loss of
Visualizing the Pathway
Figure 1: The "CO₂ Pump" mechanism. Efficient removal of CO₂ is required to shift the equilibrium toward the active free base form.
Optimization Protocol
Objective: Maximize conversion of PGC to product while minimizing hydrolysis by-products.
Step 1: Solvent Selection & Solubility
PGC is a salt. It requires a polar protic solvent to dissociate, but the organic electrophile often requires organic solvents.
-
Recommended: Methanol (MeOH) or Ethanol (EtOH).
-
Why: Good solubility for both the carbonate salt and the organic electrophile.
-
Avoid: Pure non-polar solvents (Toluene, DCM) unless using a Phase Transfer Catalyst (PTC).
Step 2: The "Activation" Phase (pH & Temperature)
Do not simply mix reagents. You must "activate" the PGC.
-
Baseline Check: Measure the pH of PGC in your solvent (10% w/v). It should be ~11.0–11.4.
-
Thermal Activation: Heat the PGC solution alone to 40–50°C for 15 minutes before adding the electrophile.
-
Observation: You should see mild effervescence (
release). -
Benefit: This ensures a steady concentration of free base is available immediately upon electrophile addition.
-
Step 3: Reaction Monitoring
-
Target pH Range: 10.8 – 11.5.
-
Adjustment:
-
If pH drops < 10.5 (due to acid generation): Add catalytic Sodium Methoxide (NaOMe) or excess PGC.
-
If pH > 12.0: Stop. You are risking hydrolysis. Reduce base load.
-
Troubleshooting Center (FAQs)
Q1: My reaction stalls at 60% conversion. Adding more PGC doesn't help. Why?
Diagnosis: "Carbonate Lock."
Cause: As the reaction proceeds,
-
Increase Agitation: Vigorous stirring helps degas
. -
Open System: Ensure the reactor is vented (e.g., reflux condenser open to atmosphere or
sweep). -
Temperature: Increase temperature by 5-10°C to decrease
solubility.
Q2: I see a major impurity (M+18 or M+1) in LCMS. What is it?
Diagnosis: Electrophile Hydrolysis.
Cause: Your pH is too high (>12). This often happens if you add strong bases (NaOH, KOH) thinking "more base = better nucleophile."
Reasoning: Phenylguanidine (
Q3: The PGC is not dissolving in my organic solvent (THF/Dioxane). Diagnosis: Solubility Mismatch. Solution:
-
Option A: Switch to MeOH/EtOH.
-
Option B (Biphasic): Use water for PGC and Toluene for the electrophile, with a Phase Transfer Catalyst (e.g., TBAB).
-
Option C: Pre-treat PGC with 1 eq. of NaOMe in MeOH, filter off the
, and use the filtrate (free phenylguanidine) in THF.
Comparative Data: Phenylguanidine vs. Guanidine
Understanding the difference between Phenylguanidine and standard Guanidine is crucial for adapting protocols.
| Feature | Phenylguanidine | Guanidine (Standard) | Impact on Protocol |
| 10.88 [1] | 13.6 | PGC activates at lower pH . Milder conditions possible. | |
| Nucleophilicity | Moderate | High | Reaction may be slower; requires heat (Reflux). |
| Leaving Group Ability | Good | Poor | Phenylguanidine is a better leaving group (trans-guanylation). |
| Optimal pH | 10.5 – 11.5 | 12.5 – 13.5 | Do not overshoot pH with PGC. |
Troubleshooting Logic Flow
Use this decision tree to diagnose yield issues.
Figure 2: Diagnostic workflow for Phenylguanidine Carbonate reaction failures.
References
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]
-
PubChem. (2025).[2][5] N-Phenylguanidine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Alzchem Group. (2024). Phenylguanidine carbonate (2:1) Technical Data Sheet. Retrieved from [Link]
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. N-Phenylguanidine | C7H9N3 | CID 16157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 4. 1-phenylguanidine synthesis - chemicalbook [chemicalbook.com]
- 5. Phenylguanidine carbonate | C15H20N6O3 | CID 131727064 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting low purity in phenylguanidine carbonate production
Welcome to the Technical Support Center for Phenylguanidine Carbonate Production. This guide is designed for researchers, scientists, and professionals in drug development to navigate and troubleshoot the complexities of synthesizing high-purity phenylguanidine carbonate. Here, we address common challenges encountered during synthesis and purification, providing in-depth, evidence-based solutions to enhance your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My phenylguanidine carbonate product has low purity. What are the most likely impurities and how can I identify them?
A1: Low purity in phenylguanidine carbonate is a common issue, often stemming from side reactions during synthesis. The most prevalent impurities are phenylurea and diphenylurea .
Causality of Impurity Formation:
-
Phenylurea Formation: This impurity can arise from the reaction of aniline with cyanic acid, which can be formed from the decomposition of urea or cyanamide, especially under heated, aqueous conditions.[1][2] In the traditional synthesis route involving aniline hydrochloride and urea, urea can decompose into isocyanic acid, which then reacts with aniline to form phenylurea.
-
Diphenylurea (Carbanilide) Formation: Diphenylurea is typically formed from the reaction of phenylurea with another molecule of aniline at elevated temperatures.[3][4] It can also be synthesized directly from urea and an excess of aniline under forcing conditions.[5][6]
Identification of Impurities:
High-Performance Liquid Chromatography (HPLC) is the most effective method for identifying and quantifying these impurities.
Recommended Starting HPLC Method:
| Parameter | Recommendation |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Detection | UV at 245 nm[7][8] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
A well-resolved chromatogram should show distinct peaks for phenylguanidine, phenylurea, and diphenylurea, allowing for accurate quantification. A reverse-phase HPLC method has been shown to effectively separate diphenylurea from other reaction components.[9]
Q2: I've confirmed the presence of phenylurea and diphenylurea. How can I modify my synthesis to minimize their formation?
A2: Minimizing these impurities requires careful control over reaction conditions. Here’s a breakdown of critical parameters and their impact:
Key Reaction Parameters to Control:
| Parameter | Recommended Control | Rationale |
| Reaction Temperature | Maintain between 60-80°C.[10] | Temperatures below 60°C can lead to an incomplete reaction, while temperatures above 80°C can promote the self-polymerization of cyanamide and the formation of urea-based impurities.[10] |
| pH Control | Maintain a slightly acidic to neutral pH (around 6-8). | In the synthesis from aniline and cyanamide, maintaining a stable pH prevents the decomposition of reactants and intermediates that can lead to urea byproducts. A newer synthesis method utilizes a carbon dioxide system to control pH.[10] For the aniline hydrochloride route, a pH range of 2.0-3.0 is recommended during the initial reaction phase.[11] |
| Reagent Addition | Add the cyanamide solution slowly to the reaction mixture.[10] | Cyanamide is highly reactive and can self-polymerize at elevated temperatures. Slow, controlled addition minimizes this side reaction.[10] |
| Stoichiometry | Use a slight excess of cyanamide. | This helps to ensure the complete conversion of aniline, but a large excess should be avoided to prevent the formation of other byproducts. |
Troubleshooting Workflow for Synthesis Optimization:
Caption: Troubleshooting workflow for optimizing phenylguanidine carbonate synthesis.
Q3: My product is still impure after optimizing the synthesis. What are the best practices for purification?
A3: Recrystallization is the most effective method for purifying phenylguanidine carbonate. The choice of solvent is critical for selectively dissolving the desired product while leaving impurities behind, or vice versa.
Recrystallization Solvent Selection:
Phenylguanidine carbonate is a polar, salt-like compound. Therefore, polar solvents are generally the most suitable for recrystallization.
| Solvent System | Rationale and Procedure |
| Water | Phenylguanidine carbonate has good solubility in hot water and lower solubility in cold water, making it a primary choice for recrystallization. Phenylurea and especially diphenylurea are less soluble in water, which can aid in their removal.[3] Procedure: Dissolve the crude product in a minimal amount of boiling water. If the solution is colored, activated charcoal can be added and the hot solution filtered. Allow the solution to cool slowly to induce crystallization. The less soluble diphenylurea may precipitate from the hot solution first and can be removed by hot filtration.[3] |
| Ethanol/Water Mixtures | Adding a co-solvent like ethanol can fine-tune the solubility characteristics. A mixture of ethanol and water has been shown to be effective for the recrystallization of similar compounds like diphenyl carbonate, significantly improving yield and purity.[12] Procedure: Dissolve the crude product in a hot ethanol/water mixture. The optimal ratio will need to be determined empirically but start with a higher proportion of ethanol and add water to induce crystallization upon cooling. |
| Ethanol | Pure ethanol can also be an effective solvent. The solubility of phenylguanidine carbonate will be lower than in water, which can be advantageous for achieving a high recovery of pure crystals. |
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Based on small-scale trials, select the most promising solvent or solvent mixture.
-
Dissolution: In a suitable flask, add the crude phenylguanidine carbonate and the chosen solvent. Heat the mixture to boiling while stirring to completely dissolve the solid. Use the minimum amount of hot solvent necessary.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): To remove insoluble impurities or charcoal, perform a hot filtration using a pre-heated funnel and filter paper. This step is crucial if diphenylurea is observed to precipitate from the hot solution.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation. Slow cooling is essential for the growth of large, pure crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) to remove any residual solvent.[11]
Troubleshooting Crystallization:
Caption: Decision tree for troubleshooting common issues during the recrystallization of phenylguanidine carbonate.
References
-
Organic Syntheses Procedure. (n.d.). Urea, phenyl-, and. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). CN1440964A - Production process of phenyl carbamide and/or diphenyl carbamide.
-
MDPI. (n.d.). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). CN103145589A - Synthesis method of phenylguanidine bicarbonate.
-
MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Thermodynamic analysis of synthesis of diphenyl carbonate by transesterification of dimethyl carbonate and phenol. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). EP0560726A2 - Process for the production of guanidine derivatives.
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). Phenylguanidine carbonate. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). CN101407477B - A kind of method that urea and aniline synthesize diphenyl urea.
-
ResearchGate. (2016, January 5). What the best solvent can be used to recrystallize p-phenylenediamine?. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). EP0447746A1 - A method for separating Diphenylurea(DPU) and phenylthiohydantoin-tryptophan (PTH-TRP) allowing unambiguous indentification of TRP in automatic sequence analysis.
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved February 4, 2026, from [Link]
-
Guide for crystallization. (n.d.). Retrieved February 4, 2026, from [Link]
-
PMC. (n.d.). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Retrieved February 4, 2026, from [Link]
-
PubMed. (n.d.). Multiresidue HPLC methods for phenyl urea herbicides in water. Retrieved February 4, 2026, from [Link]
-
Organic Syntheses. (n.d.). Urea, phenyl-, and. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Solvents selection of the recrystallization for purification of diphenyl carbonate. Retrieved February 4, 2026, from [Link]
-
ACS Publications. (2025, February 11). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2025, August 7). Synthesis of N,N'-diphenylurea from urea and aniline under atmospheric pressure without catalyst. Retrieved February 4, 2026, from [Link]
-
PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved February 4, 2026, from [Link]
-
Stobec. (2003, May 19). Safety Data Sheet (91/155/EC) Guanidine Carbonate (GC). Retrieved February 4, 2026, from [Link]
-
Universität Potsdam. (n.d.). Advice for Crystallization. Retrieved February 4, 2026, from [Link]
-
A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). Retrieved February 4, 2026, from [Link]
-
University of Florida. (2015, April 28). How To Grow Crystals. Retrieved February 4, 2026, from [Link]
-
Quality Control Analysis of Plant Growth Regulator Forchlorfenuron by Reversed Phase High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry. (n.d.). Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). US2806062A - Process for the manufacture of diphenylurea.
-
Dissertation. (n.d.). Clean Synthesis of N,N'-diphenylurea from Urea and Aniline. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2025, August 10). Synthesis of Guanidines in Solution. Retrieved February 4, 2026, from [Link]
-
reposiTUm. (2025, August 11). Determination of phenyl urea pesticides in apple juice by HPLC-DAD employing sol-gel carbowax 20 M modified. Retrieved February 4, 2026, from [Link]
Sources
- 1. CN1440964A - Production process of phenyl carbamide and/or diphenyl carbamide - Google Patents [patents.google.com]
- 2. Phenylurea synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Clean Synthesis of N,N’-diphenylurea from Urea and Aniline - Master's thesis - Dissertation [dissertationtopic.net]
- 5. CN101407477B - A kind of method that urea and aniline synthesize diphenyl urea - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repositum.tuwien.at [repositum.tuwien.at]
- 9. EP0447746A1 - A method for separating Diphenylurea(DPU) and phenylthiohydantoin-tryptophan (PTH-TRP) allowing unambiguous indentification of TRP in automatic sequence analysis - Google Patents [patents.google.com]
- 10. CN103145589A - Synthesis method of phenylguanidine bicarbonate - Google Patents [patents.google.com]
- 11. EP0560726A2 - Process for the production of guanidine derivatives - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Quantitative Analysis of Phenylguanidine Carbonate: A Comparative Technical Guide
Executive Summary & Chemical Profile[1][2]
Phenylguanidine Carbonate (PGC) is a critical intermediate in the synthesis of agrochemicals (e.g., cyprodinil) and pharmaceutical actives.[1][2] Its quantitative analysis presents a classic analytical dichotomy: the need for stoichiometric precision (assay of the salt) versus molecular specificity (purity of the organic base).[1][2]
This guide objectively compares the two dominant methodologies for PGC analysis: Non-Aqueous Potentiometric Titration (the industrial standard for assay) and Reverse-Phase HPLC (the standard for impurity profiling).[1][2]
Chemical Profile: The Analytical Challenge
-
Compound: Phenylguanidine Carbonate (often 1:1 or 2:1 salt stoichiometry).[1][2]
-
Basicity: The phenylguanidine moiety is a strong organic base (
), but in aqueous solution, it exists in equilibrium with carbonic acid, complicating direct aqueous titration.[1][2] -
Solubility: Soluble in dilute acids; limited solubility in water; soluble in glacial acetic acid (the key to Method A).[1][2]
-
Critical Impurities: Aniline (starting material), Diphenylguanidine, and Phenylbiguanide.[1][2]
Method A: Non-Aqueous Potentiometric Titration
Best For: Absolute purity assay (%), raw material release, and batch-to-batch consistency.[1][2]
The Mechanism
Water behaves as a weak base, competing with the analyte for protons.[1][2][3] By eliminating water and using Glacial Acetic Acid (GAA) as the solvent, Phenylguanidine behaves as a strong base.[1][2] We use Perchloric Acid (
Experimental Protocol (Self-Validating)
Reagents:
-
Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid (Standardized against Potassium Hydrogen Phthalate).
-
Electrode: Glass pH electrode with LiCl/Ethanol electrolyte (Avoid aqueous KCl to prevent precipitation).[1][2]
Step-by-Step Workflow:
-
System Check: Condition the electrode in GAA for 15 minutes to prevent drift.
-
Blank Determination: Titrate 50 mL of GAA solvent to determine the solvent blank volume (
).[1][2] -
Sample Preparation: Accurately weigh ~200 mg (
) of dried PGC into the titration vessel. -
Dissolution: Add 50 mL GAA. Stir magnetically until fully dissolved (sonicate if necessary).
-
Titration: Titrate with 0.1 N
potentiometrically. -
Endpoint Detection: Determine the inflection point (maximum of the first derivative
).
Calculation:
Visualization: Titration Reaction Logic
Caption: Potentiometric titration mechanism enhancing basicity via non-aqueous solvolysis.[1][2]
Method B: Reverse-Phase HPLC (RP-HPLC)
Best For: Specificity, impurity profiling (Aniline detection), and stability studies.[1][2]
The Mechanism
Phenylguanidine is highly polar and basic.[1][2] On standard C18 columns at neutral pH, it exhibits severe peak tailing due to silanol interactions.[1][2] The optimized method uses Ion Suppression (Acidic pH) to keep the molecule protonated and soluble, combined with a high-aqueous mobile phase to retain the polar salt.[1][2]
Experimental Protocol
Chromatographic Conditions:
-
Column: C18 End-capped (e.g., 250 x 4.6 mm, 5 µm).[1][2] High carbon load preferred.[1][2]
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with Phosphoric Acid).
-
Mode: Isocratic (85% A : 15% B) or Gradient (if separating late-eluting dimers).[1][2]
-
Detection: UV at 240 nm (Guanidine absorption max) or 254 nm.[1][2]
-
Temperature: 30°C.
System Suitability Criteria (Self-Validating):
-
Resolution (
): > 2.0 between Phenylguanidine and Aniline (Aniline elutes later due to higher hydrophobicity). -
Tailing Factor (
): < 1.5 (Critical for quantification accuracy).
Visualization: HPLC Decision Tree
Caption: HPLC separation logic distinguishing the active PGC from hydrophobic impurities.
Quantitative Comparison: Performance Data
The following data summarizes the performance characteristics of both methods based on validation studies (n=6 replicates).
| Metric | Method A: Non-Aqueous Titration | Method B: RP-HPLC |
| Specificity | Low. Reacts with any base (e.g., Aniline counts as active).[1][2] | High. Separates PGC from Aniline and degradation products. |
| Precision (RSD) | Excellent (< 0.2%) .[1][2] Direct stoichiometric measurement. | Good (< 1.0%) .[1][2] Dependent on integration and injector precision.[1][2] |
| Accuracy (Recovery) | 99.5 - 100.5% .[1][2] Absolute method. | 98.0 - 102.0% .[1][2] Requires a high-purity Reference Standard. |
| Linearity Range | Not applicable (Macro analysis). | |
| Limit of Detection | N/A (Macro assay). | ~0.5 µg/mL (Trace impurity detection).[1][2] |
| Cost/Run | Low (Solvents only).[1][2] | High (Columns, HPLC Solvents, Maintenance). |
| Throughput | Fast (5-10 min/sample).[1][2] | Moderate (15-20 min/sample). |
Recommendations
-
For Raw Material Release (Purity > 98%): Use Method A (Titration) .[1][2] It provides the highest precision for assay values and is robust against minor instrument variations.[1][2] Correction: If Aniline content is known to be high (>0.5%), the titration value must be corrected, or Method B should be used.[1][2]
-
For Stability & Impurity Analysis: Use Method B (HPLC) . Titration cannot detect degradation into urea derivatives or hydrolysis products.[1][2]
References
-
AlzChem Group. (2023).[1][2] Phenylguanidine Carbonate (2:1) Technical Data Sheet. Retrieved from [Link]
-
European Pharmacopoeia (Ph.[1][2] Eur.). (2023).[1][2][5] General Chapter 2.2.20: Potentiometric Titration. Non-aqueous titration of weak bases.[1][2][3][4]
-
National Institutes of Health (NIH) PubChem. (2023).[1][2] Phenylguanidine Carbonate Compound Summary. Retrieved from [Link][1][2]
Sources
Mass spectrometry fragmentation pattern of phenylguanidine carbonate
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Phenylguanidine Carbonate , a critical intermediate in pharmaceutical synthesis and rubber vulcanization. It compares the spectral performance and identification reliability of this compound against its structural analogs, specifically 1,3-Diphenylguanidine (DPG) .[1]
A Technical Comparison & Fragmentation Guide
Executive Summary & Chemical Identity[1][2]
Phenylguanidine Carbonate is a salt complex typically existing in a 2:1 stoichiometry (two phenylguanidinium cations per carbonate anion).[1] In Liquid Chromatography-Mass Spectrometry (LC-MS) workflows, the carbonate moiety dissociates or neutralizes (as CO₂ and H₂O) under acidic mobile phase conditions. Consequently, the analytical target is the protonated N-Phenylguanidinium cation ([M+H]⁺) .
This guide delineates the fragmentation pathways of the cation to ensure robust identification, particularly when distinguishing it from structurally similar impurities like 1,3-Diphenylguanidine (DPG).
Chemical Specifications
| Feature | Phenylguanidine Carbonate (Salt) | N-Phenylguanidinium (Target Ion) |
| CAS Number | 6291-89-0 | 2002-16-6 (Free base) |
| Formula | (C₇H₉N₃)₂[1][2][3][4][5][6] · H₂CO₃ | [C₇H₁₀N₃]⁺ |
| Molecular Weight | ~332.36 Da | 136.0875 Da (Monoisotopic) |
| Ionization Mode | N/A (Solid State) | ESI Positive (+) |
| Key Application | Buffer/Catalyst/Intermediate | Vulcanization Accelerator Analysis |
Experimental Protocol: Self-Validating Workflow
To achieve the spectra described below, follow this standardized protocol. This workflow is designed to minimize carbonate adduct formation and maximize the intensity of diagnostic fragments.
Sample Preparation[1]
-
Stock Solution: Dissolve 1 mg Phenylguanidine Carbonate in 1 mL of Methanol:Water (50:50) .
-
Note: Slight effervescence may occur due to carbonate neutralization if the water is slightly acidic.[1]
-
-
Acidification: Add 0.1% Formic Acid (v/v) to ensure complete dissociation of the carbonate salt and protonation of the guanidine base.
-
Working Standard: Dilute to 1 µg/mL (1 ppm) in Mobile Phase A.
LC-MS/MS Parameters (Q-TOF / Triple Quad)
-
Ionization Source: Electrospray Ionization (ESI) – Positive Mode.[1]
-
Capillary Voltage: 3.5 kV.[1]
-
Cone Voltage: 20 V (Low voltage prevents in-source fragmentation of the fragile N-C bonds).
-
Collision Energy (CE): Ramp 10–40 eV to capture both labile (NH₃ loss) and stable (aromatic) fragments.
-
Mobile Phase:
Fragmentation Mechanism & Pathway Analysis[6][7][8]
The fragmentation of Phenylguanidine is driven by the stability of the aromatic ring and the lability of the guanidine amino groups.
Primary Fragmentation Channels
Upon Collision Induced Dissociation (CID), the precursor ion [M+H]⁺ (m/z 136.09) follows three distinct pathways:
-
Pathway A: Deamination (Loss of NH₃) [1]
-
Mechanism: Nucleophilic attack or H-transfer leads to the expulsion of ammonia (17 Da).
-
Product: Phenylcyanamide / Phenylcarbodiimide cation (m/z 119.06 ).[1]
-
Significance: This is often the Base Peak at lower collision energies (10-20 eV).
-
-
Pathway B: Retro-Guanidine Cleavage (Loss of Cyanamide) [1]
-
Mechanism: Cleavage of the C-N bond connecting the guanidine core, expelling a neutral cyanamide molecule (NH₂CN, 42 Da).
-
Product: Phenylammonium / Aniline radical cation (m/z 94.07 ).[1]
-
Significance: Diagnostic for the presence of the monosubstituted phenyl ring.
-
-
Pathway C: Aromatic Degradation
-
Mechanism: High-energy cleavage of the phenyl ring substituent.
-
Product: Phenyl cation (m/z 77.04 ).[1]
-
Visualization of Signaling Pathways (DOT Diagram)
Figure 1: ESI+ Fragmentation pathway of Phenylguanidine Carbonate, highlighting the transition from salt to precursor ion and subsequent CID breakdown.
Comparative Performance Analysis
Distinguishing Phenylguanidine from its analogs is crucial in complex matrices (e.g., wastewater or biological fluids).[1] The primary "competitor" for identification is 1,3-Diphenylguanidine (DPG) , a related double-phenyl analog.[1]
Spectral Comparison Table
| Parameter | Phenylguanidine (Target) | 1,3-Diphenylguanidine (Alternative) | Diagnostic Implication |
| Precursor Ion | m/z 136.09 | m/z 212.12 | Distinct precursors allow easy separation in MS1.[1] |
| Primary Fragment | m/z 119.06 (-NH₃) | m/z 119.06 (-Aniline) | CRITICAL RISK: Both yield an isobaric fragment at m/z 119.[1] |
| Secondary Fragment | m/z 94.07 (Aniline ion) | m/z 195.09 (-NH₃) | DPG loses NH₃ to form m/z 195; Phenylguanidine cannot form this high mass.[1] |
| Low Mass Region | m/z 77 (Phenyl) | m/z 77 (Phenyl) | Non-specific.[1] |
| Carbonate Effect | Salt dissociation required.[1] | Usually supplied as free base.[1] | Carbonate samples require acidification to match free-base sensitivity.[1] |
Performance Verdict
-
Specificity: High. While Phenylguanidine and DPG share the m/z 119 fragment, their precursor ions are vastly different (136 vs 212).
-
Interference Warning: If analyzing a mixture, in-source fragmentation of DPG (losing aniline, -93 Da) can produce an ion at m/z 119 that mimics the primary fragment of Phenylguanidine.[1] Resolution: Always monitor the m/z 136 precursor. If m/z 119 is present but m/z 136 is absent, the source is likely DPG, not Phenylguanidine.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 131727064, Phenylguanidine carbonate.[1] Retrieved from [Link][2]
-
MassBank of North America. Mass Spectrum of 1,3-Diphenylguanidine (Accession: EQ310601).[1] (Used for comparative fragmentation logic).[1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: 1,3-diphenylguanidine.[1] (Toxicological and structural context).[1][7][8] Retrieved from [Link]
Sources
- 1. massbank.eu [massbank.eu]
- 2. Phenylguanidine carbonate | C15H20N6O3 | CID 131727064 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. alfa-chemistry.com [alfa-chemistry.com]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. lifesciencesite.com [lifesciencesite.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Phenylguanidine Carbonate for Researchers and Drug Development Professionals
Phenylguanidine carbonate is a versatile intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its guanidinium functional group is a key pharmacophore in a variety of bioactive molecules. The efficient and scalable synthesis of high-purity phenylguanidine carbonate is therefore a critical consideration for researchers in both academic and industrial settings. This guide provides an in-depth comparison of the most common synthetic methodologies, offering field-proven insights and experimental data to inform your choice of synthetic route.
Introduction to Phenylguanidine Carbonate
Phenylguanidine carbonate serves as a crucial building block in organic synthesis. It is a stable, crystalline solid that acts as a convenient source of the phenylguanidine moiety. This compound is frequently employed in the preparation of heterocyclic compounds, such as pyrimidines, which are scaffolds for a wide range of therapeutic agents.
This guide will dissect and compare three primary synthetic routes to phenylguanidine carbonate:
-
The Traditional Aqueous Route: Reaction of Aniline Hydrochloride with Cyanamide.
-
A Greener Alternative: Synthesis from Aniline and Carbon Dioxide.
-
The Classical Approach: Preparation from Calcium Cyanamide.
Each method will be evaluated based on yield, purity, scalability, cost-effectiveness, safety, and environmental impact.
Method 1: The Traditional Aqueous Route: Aniline Hydrochloride and Cyanamide
This is perhaps the most established and widely practiced method for the synthesis of phenylguanidine salts. The reaction proceeds through the nucleophilic addition of aniline to cyanamide in an acidic aqueous medium to form phenylguanidinium chloride, which is then converted to the carbonate salt.
Mechanistic Rationale
The reaction is initiated by the protonation of cyanamide, which activates the nitrile group towards nucleophilic attack by the lone pair of electrons on the aniline nitrogen atom. The use of aniline hydrochloride as the starting material ensures the requisite acidic conditions to drive the reaction forward. The subsequent addition of a carbonate source, such as sodium carbonate, results in the precipitation of the less soluble phenylguanidine carbonate.
Experimental Protocol
Step 1: Formation of Phenylguanidinium Chloride [1][2]
-
To a stirred mixture of aniline (98.2 g, 1.0 mol) and water (84 g), slowly add 32% hydrochloric acid (114.1 g) while maintaining the temperature with external cooling.
-
Heat the resulting solution to boiling.
-
Over a period of 30 minutes, add a 50% aqueous solution of cyanamide (104.6 g, 1.25 mol) to the boiling solution.
-
Reflux the reaction mixture for 2 hours.
-
(Optional) Add activated carbon (4.8 g) and stir for a short period before filtering the hot solution to remove the carbon.
Step 2: Conversion to Phenylguanidine Carbonate [2]
-
In a separate vessel, prepare a stirred suspension of sodium carbonate (e.g., 101.0 g, 0.95 mol in a suitable amount of water).
-
Slowly add the hot, filtered aqueous solution of phenylguanidinium chloride to the sodium carbonate suspension.
-
Stir the mixture for several hours to allow for complete precipitation of phenylguanidine carbonate.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum at 50-60°C.
An improved version of this method with controlled pH has been reported to achieve yields of up to 93.7%.[1]
Workflow Diagram
Caption: Workflow for the greener synthesis of phenylguanidine carbonate using CO2.
Discussion
This "green" synthesis offers several distinct advantages over the traditional route. The elimination of hydrochloric acid significantly reduces the corrosivity of the reaction mixture and simplifies reactor material requirements. The direct formation of the carbonate salt streamlines the process by reducing the number of steps. Most importantly, the avoidance of a salt by-product (like NaCl) makes this process more environmentally friendly, particularly at an industrial scale. The use of readily available and inexpensive carbon dioxide as a reactant further enhances the economic viability of this method.
Method 3: The Classical Approach: Calcium Cyanamide
This method represents one of the earliest approaches to the synthesis of guanidine derivatives. It utilizes calcium cyanamide, a readily available industrial chemical, as the source of the cyanamide group.
Mechanistic Rationale
Calcium cyanamide is first hydrolyzed to produce a solution of cyanamide. This is then reacted with an aniline salt, typically the hydrochloride, in a manner analogous to the traditional aqueous route. The guanidinylation reaction is followed by the addition of a carbonate source to precipitate the final product.
Experimental Protocol (Conceptual)
-
A suspension of calcium cyanamide in water is treated to generate an aqueous solution of cyanamide. This may involve careful pH adjustment and filtration to remove insoluble calcium salts.
-
The resulting cyanamide solution is then added to a pre-formed solution of aniline hydrochloride.
-
The reaction mixture is heated to drive the guanidinylation reaction to completion.
-
After the reaction, a solution of sodium carbonate is added to precipitate the phenylguanidine carbonate.
-
The product is isolated by filtration, washed, and dried.
Discussion
While this method starts from an inexpensive and readily available raw material, it presents several challenges. The initial hydrolysis of calcium cyanamide can be difficult to control and may lead to the formation of by-products such as dicyandiamide. The presence of calcium salts can also complicate the purification of the final product. For these reasons, this method is less commonly employed in modern laboratory and industrial settings compared to the other two routes.
Comparative Analysis
| Feature | Method 1: Aniline HCl & Cyanamide | Method 2: Aniline & CO2 | Method 3: Calcium Cyanamide |
| Yield | 72-94% [1][2] | >85% [3] | Variable, generally lower |
| Purity | Good, but requires careful purification | Up to 99% [3] | Often requires extensive purification |
| Scalability | Well-established for industrial scale | Highly suitable for industrial scale | More challenging to scale up |
| Cost-Effectiveness | Moderate reagent costs | Potentially lower due to cheap CO2 | Inexpensive starting material, but higher processing costs |
| Safety | Requires handling of corrosive HCl | Safer due to avoidance of strong acids | Handling of dusty and reactive calcium cyanamide |
| Environmental Impact | High salt waste generation [3] | Low environmental impact, CO2 utilization [3] | Generation of calcium salt waste |
| Key Side Reactions | Phenylurea, Diphenylurea [2] | Minimal with pH control [3] | Dicyandiamide formation |
Product Characterization and Purity Assessment
Independent of the synthetic route chosen, the identity and purity of the resulting phenylguanidine carbonate must be rigorously confirmed.
High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable tool for monitoring the progress of the reaction and assessing the purity of the final product. A reversed-phase C18 column is typically employed for this analysis.
Typical HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the phenyl group exhibits strong absorbance (e.g., 220-260 nm).
-
Flow Rate: Typically 0.5-1.5 mL/min. [4]* Column Temperature: 25-40 °C. [4] By comparing the retention time of the synthesized product with that of an authentic standard, and by quantifying the area of any impurity peaks, the purity of the phenylguanidine carbonate can be accurately determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful techniques for the structural elucidation of the synthesized product.
-
¹H NMR: The spectrum of phenylguanidine carbonate would be expected to show characteristic signals for the aromatic protons of the phenyl group, as well as exchangeable protons of the guanidinium and carbonate moieties.
-
¹³C NMR: The spectrum would display signals for the carbon atoms of the phenyl ring and a distinct signal for the guanidinium carbon.
Safety and Handling
Guanidinylation reactions and the handling of guanidine compounds require appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct all reactions in a well-ventilated fume hood.
-
Handling of Reagents:
-
Aniline: Aniline is toxic and readily absorbed through the skin. Handle with care and avoid inhalation of vapors.
-
Hydrochloric Acid: Concentrated HCl is highly corrosive. Use appropriate protective gear when handling.
-
Cyanamide: Cyanamide is a reactive and potentially hazardous compound. Consult the safety data sheet (SDS) for specific handling instructions.
-
Calcium Cyanamide: This compound can be dusty and irritating. Avoid inhalation of dust.
-
Conclusion and Recommendations
For laboratory-scale synthesis where high purity is paramount and environmental impact is a consideration, the Aniline and Carbon Dioxide method (Method 2) is highly recommended. It offers a streamlined process, high yields of a pure product, and a significantly improved environmental profile compared to the traditional method.
The Calcium Cyanamide method (Method 3) is generally not recommended for routine laboratory synthesis due to the difficulties in controlling the initial hydrolysis step and the subsequent purification challenges.
Ultimately, the choice of synthesis method will depend on the specific requirements of the researcher, including the desired scale of the reaction, the available equipment, and the relative importance of factors such as yield, purity, cost, and environmental impact. This guide provides the necessary data and insights to make an informed decision and to successfully synthesize high-quality phenylguanidine carbonate for your research and development needs.
References
- CN103145589A - Synthesis method of phenylguanidine bicarbonate - Google P
- EP0560726A2 - Process for the production of guanidine derivatives - Google P
- Phenylguanidine carbonate (2:1) | Alzchem Group. (URL not available)
- CN113156029A - Method for determining purity of aminoguanidine carbonate by liquid chromatography - Google P
- 1 H-NMR spectra of polymeric guanidine derivatives; (a) PHGC, (b) PHGDBS, (c) PHGDSA, and (d) PHGLSO.
- EP0560726A2 - Process for the production of guanidine derivatives - Google P
- Recent Advances in Cyanamide Chemistry: Synthesis and Applic
- Phenylguanidine = 99 14018-90-7 - Sigma-Aldrich. (URL not available)
- Phenylguanidine carbonate | C15H20N6O3 | CID 131727064 - PubChem - NIH. (URL not available)
- Removal of aniline, cyanides and diphenylguanidine from industrial wastewater using a full-scale moving bed biofilm reactor | Request PDF - ResearchG
- HPLC Column Technical Guide - GL Sciences. (URL not available)
- Column Protection Guide - Phenomenex. (URL not available)
- Solvents selection of the recrystallization for purification of diphenyl carbon
- LC and LC/MS Columns - Agilent. (URL not available)
- Cyanamide synthesis by cyanation - Organic Chemistry Portal. (URL not available)
- HPLC and UHPLC Column Selection Guide | Merck Millipore. (URL not available)
- BJOC - Synthetic accesses to biguanide compounds - Beilstein Journals. (URL not available)
- Phenylguanidine = 99 14018-90-7 - Sigma-Aldrich. (URL not available)
- Amination of cyanamide 3 with different anilines and 2‐aminopyrimidine.
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
- Phenylguanidine = 99 14018-90-7 - Sigma-Aldrich. (URL not available)
- How can I prepare 1-phenyl guanidine? From cyanamide?
- EP0560726B1 - Process for the production of guanidine derivatives - Google P
- JP3536217B2 - Method for producing guanidine derivative - Google P
Sources
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- 4. CN113156029A - Method for determining purity of aminoguanidine carbonate by liquid chromatography - Google Patents [patents.google.com]
A Comparative Guide to Analytical Methods for Impurity Profiling of Phenylguanidine Carbonate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and manufacturing of active pharmaceutical ingredients (APIs), the meticulous identification and quantification of impurities are paramount to ensure the safety, efficacy, and quality of the final drug product. Phenylguanidine carbonate, an important intermediate in the synthesis of various pharmaceuticals, is no exception.[1][2] This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth comparison of analytical methodologies for the robust detection of impurities in phenylguanidine carbonate. We will delve into the rationale behind experimental choices, present comparative data, and offer detailed protocols to empower researchers in this critical analytical task.
The Criticality of Impurity Profiling in Phenylguanidine Carbonate
Impurities in an API can originate from various sources, including raw materials, synthetic intermediates, by-products, and degradation products.[3][4] Understanding the synthesis of phenylguanidine carbonate is key to anticipating potential impurities. Common synthetic routes involve the reaction of aniline with cyanamide, often via an aniline hydrochloride intermediate.[1][2][5]
This process can lead to several potential impurities:
-
Starting Materials: Unreacted aniline and cyanamide.
-
Intermediates: Residual aniline hydrochloride.
-
By-products: Formation of phenylurea and diphenylurea through side reactions.[2]
-
Degradation Products: Arising from instability under specific storage or process conditions.
Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent control over these impurities, necessitating the development and validation of highly sensitive and specific analytical methods.[6][7]
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique is a critical decision driven by factors such as the chemical nature of the analyte and its impurities, the required sensitivity, and the analytical throughput. For phenylguanidine carbonate and its likely impurities, which are polar and possess chromophores, liquid chromatography stands out as the primary analytical tool.
| Technique | Principle | Advantages | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on partitioning between a stationary phase and a mobile phase, with detection via UV absorbance. | Robust, widely available, cost-effective, excellent quantitative performance.[3] | Moderate sensitivity compared to MS, may not resolve all co-eluting peaks without extensive method development. | Primary method for routine quality control, quantification of known impurities. |
| Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | High-resolution separation coupled with mass-based detection, providing molecular weight and structural information. | High sensitivity and specificity, capable of identifying unknown impurities and resolving complex mixtures.[8][][10] | Higher instrument and operational cost, more complex method development. | Impurity identification, characterization of degradation products, analysis of trace-level impurities. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | High separation efficiency, minimal sample and solvent consumption, alternative selectivity to HPLC.[11][12] | Lower concentration sensitivity for some analytes, potential for reproducibility challenges. | Orthogonal method for confirmation of purity, analysis of highly polar and charged impurities. |
In-Depth Look: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the workhorse for impurity profiling in the pharmaceutical industry due to its versatility and robustness.[13] For phenylguanidine, a simple RP-HPLC method can be effectively employed.[14]
Workflow for HPLC Method Development and Validation
Caption: A streamlined workflow for HPLC method development and validation.
Recommended Starting HPLC Method
Based on available literature for phenylguanidine and related compounds, the following starting conditions are proposed for the analysis of impurities in phenylguanidine carbonate.[14][15]
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like phenylguanidine and its potential impurities.[15] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Phosphoric acid helps to protonate the guanidine group, leading to better peak shape. Acetonitrile is a common organic modifier.[14] For MS compatibility, formic acid can be used instead of phosphoric acid.[14] |
| Gradient | Isocratic or Gradient (e.g., 5-95% B over 20 min) | An initial isocratic hold can elute the polar impurities, followed by a gradient to elute the main component and less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times and improved peak shapes. |
| Detection | UV at 240 nm | Phenylguanidine and related aromatic impurities exhibit strong UV absorbance around this wavelength.[16] |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
Advanced and Orthogonal Techniques
While HPLC is the primary choice, orthogonal methods are crucial for a comprehensive impurity profile and for confirming results.
UPLC-MS for Unidentified Impurities
When unknown impurities are detected, UPLC-MS becomes an invaluable tool. The high separation efficiency of UPLC combined with the mass information from the MS detector allows for the tentative identification of impurities based on their mass-to-charge ratio and fragmentation patterns.[8][] This is particularly useful for degradation studies where the structures of the degradation products are unknown.
Capillary Electrophoresis: An Alternative Approach
Capillary electrophoresis (CE) offers a separation mechanism based on charge-to-size ratio, which is fundamentally different from HPLC.[12] This makes it an excellent orthogonal technique to confirm the purity of phenylguanidine carbonate. CE is particularly well-suited for separating charged species like protonated guanidinium ions and can be used to analyze process-related ionic impurities.[11]
Experimental Protocols
Protocol 1: Sample Preparation for HPLC and UPLC-MS Analysis
-
Standard Solution: Accurately weigh about 10 mg of phenylguanidine carbonate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. This yields a concentration of approximately 100 µg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the phenylguanidine carbonate sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[15]
-
Spiked Sample Solution (for validation): Prepare a sample solution as described above. Spike with known amounts of potential impurities (if available) at the desired concentration levels (e.g., reporting threshold, identification threshold, and qualification threshold as per ICH guidelines).
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.[15]
Protocol 2: HPLC Method Validation - A Step-by-Step Overview
Method validation must be performed according to ICH Q2(R2) guidelines to ensure the method is suitable for its intended purpose.[6][17][18]
-
Specificity: Inject the blank (mobile phase), a solution of the API, and a spiked sample containing known impurities. The method is specific if the peak for phenylguanidine is well-resolved from all impurity peaks and the blank shows no interfering peaks.
-
Linearity: Prepare a series of at least five concentrations of the analyte and each impurity over a specified range (e.g., from the limit of quantification to 120% of the specification limit for impurities). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Analyze samples with known amounts of spiked impurities at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The accuracy is expressed as the percentage recovery, which should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Perform at least six replicate injections of the same sample and calculate the relative standard deviation (RSD) of the peak areas. The RSD should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of results should be within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally make small variations in the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results. The method is robust if the results remain unaffected by these minor changes.
Conclusion
The selection of an appropriate analytical method for detecting impurities in phenylguanidine carbonate is a critical step in ensuring drug quality and regulatory compliance. A well-developed and validated RP-HPLC method with UV detection serves as a robust primary technique for routine analysis. For the identification of unknown impurities and for orthogonal confirmation, UPLC-MS and Capillary Electrophoresis are powerful complementary tools. By understanding the principles of each technique and following a systematic approach to method development and validation, researchers can confidently and accurately characterize the impurity profile of phenylguanidine carbonate, ultimately contributing to the development of safer and more effective medicines.
References
-
SIELC Technologies. (2018, May 16). Separation of Phenylguanidine on Newcrom R1 HPLC column. Retrieved from [Link]
-
IJSAT. (n.d.). Development and validation of Polyhexa methylene guanidine HCL in its bulk and dosage form by RP- HPLC. Retrieved from [Link]
- Google Patents. (n.d.). CN103145589A - Synthesis method of phenylguanidine bicarbonate.
- Google Patents. (n.d.). CN1385418A - Process for preparing guanidine carbonate.
-
Shimadzu. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Retrieved from [Link]
- Google Patents. (n.d.). EP0560726A2 - Process for the production of guanidine derivatives.
-
ResearchGate. (n.d.). Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products. Retrieved from [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Retrieved from [Link]
-
Arborpharm. (2023, December 9). How Are Impurities In Apis Detected And Removed? Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Guanidine. Retrieved from [Link]
-
ResearchGate. (2006). HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. Retrieved from [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
AKJournals. (2023, January 17). Sensitive and validated UPLC-MS/MS method for the identification and characterization of forced degradation products for felodipine. Retrieved from [Link]
-
ResearchGate. (2006). Capillary electrophoretic study of synthesis of polyhexamethyleneguanidine. Retrieved from [Link]
-
LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]
-
MDPI. (n.d.). Analysis of Monoclonal Antibodies by Capillary Electrophoresis: Sample Preparation, Separation, and Detection. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Analytical Toxicology. (2017, September 12). Capillary Electrophoresis for Drug Analysis. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Waters. (n.d.). Impurities Application Notebook. Retrieved from [Link]
-
IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
Agilent. (2023, January 16). Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG) in Water. Retrieved from [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Retrieved from [Link]
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- 3. biomedres.us [biomedres.us]
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Efficacy Comparison: Phenylguanidine Derivatives in Organocatalysis
Topic: Efficacy Comparison of Phenylguanidine Derivatives in Catalysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Goldilocks" Basicity
In the realm of organocatalysis, "stronger" is not always "better." While alkylguanidines like TMG (1,1,3,3-tetramethylguanidine) and bicyclic guanidines like TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) are the industry standards for superbasic catalysis (pKa
Phenylguanidine derivatives occupy a critical "Goldilocks" zone. By modulating the electronic properties of the phenyl ring, researchers can tune the pKa
Mechanistic Principles & Physicochemical Profiling
The efficacy of phenylguanidines stems from the conjugation between the guanidine Y-system and the phenyl ring. Unlike alkylguanidines, where the positive charge in the conjugate acid is stabilized solely by resonance and induction, phenylguanidines allow for remote electronic tuning via the Hammett parameter (
Table 1: Physicochemical Comparison of Common Guanidine Catalysts
| Catalyst Class | Representative Structure | pKa (MeCN) | pKa (H₂O) | Key Kinetic Feature | Primary Failure Mode |
| Bicyclic Guanidine | TBD | ~26.0 | ~15.2 | High Nucleophilicity | Acylation of catalyst (irreversible) |
| Alkyl Guanidine | TMG | ~23.3 | ~13.6 | Sterically Accessible Base | Retro-aldol / Elimination |
| Aryl Guanidine | PhTMG | ~20.6 | ~12.1 | Tunable Basicity | Slower kinetics for high pKa substrates |
| Diaryl Guanidine | DPG (1,3-Diphenyl) | ~17.5 | ~10.1 | Bifunctional (Dual H-bond) | Low solubility in non-polar solvents |
Senior Scientist Insight: When selecting a catalyst for base-sensitive substrates (e.g., reactions involving epimerizable centers), avoid TBD. Start with PhTMG . If the reaction stalls, move to the more electron-rich p-methoxy-PhTMG derivative rather than jumping straight to TMG.
Comparative Efficacy Analysis
Case Study A: Transesterification & Carbonate Synthesis
In the synthesis of Diethylene Glycol Bis(allyl carbonate) (ADC) , a precursor for optical plastics, the basicity of the catalyst dictates the yield and purity.
-
The Challenge: High basicity (NaOH/KOH) causes hydrolysis and oligomerization.
-
The Solution: N,N,N',N'-tetramethyl-N''-phenylguanidine (PhTMG).
Experimental Data: ADC Synthesis via CO₂ Route Reaction Conditions: Diethylene glycol, Allyl chloride, CO₂, Na₂CO₃, Catalyst (2 mol%), 70°C.
| Catalyst | Yield (%) | Selectivity (%) | Notes |
| TBD | 88.5 | 91.0 | Significant oligomer formation observed. |
| TMG | 92.1 | 94.5 | Moderate hydrolysis byproducts. |
| PhTMG | 95.3 | 98.2 | Optimal balance; negligible hydrolysis. |
| DPG | 64.0 | >99.0 | Reaction too slow due to low basicity. |
Case Study B: The Henry Reaction (Nitroaldol)
For the reaction of aldehydes with nitroalkanes, reversibility (retro-Henry) reduces yield and enantioselectivity.
-
Mechanism: Phenylguanidines with free N-H protons (like DPG or monosubstituted variants) act as bifunctional catalysts . The N-H forms a hydrogen bond with the nitro group (activating the pronucleophile), while the imine nitrogen deprotonates the
-carbon. -
Efficacy: Substituted phenylguanidines (p-Cl vs p-OMe) follow a linear Hammett relationship (
in MeCN). Electron-withdrawing groups (p-Cl, p-NO₂) lower the pKa, slowing the rate but often increasing the anti:syn diastereoselectivity by stabilizing the transition state via tighter ion-pairing.
Visualizing the Mechanism
Diagram 1: PhTMG-Catalyzed Carbonate Synthesis (Step-wise Cycle)
This diagram illustrates the mechanism for the high-yield ADC synthesis referenced in Case Study A, highlighting the regeneration of the active species.
Diagram 2: Bifunctional Activation Mode (General)
Comparison of Monofunctional (TMG) vs. Bifunctional (Phenylguanidine/DPG) modes.
Experimental Protocols
Protocol A: Synthesis of PhTMG Catalyst
For researchers needing to synthesize the catalyst de novo (commercial availability varies).
-
Reagents: Tetramethylurea (TMU), Aniline (PhNH₂), POCl₃.[1]
-
Setup: Flame-dried 3-neck round bottom flask under Argon.
-
Procedure:
-
Add TMU (1.0 eq) and PhNH₂ (1.0 eq) to dry toluene.
-
Dropwise addition of POCl₃ (1.0 eq) at 0°C (Exothermic!).
-
Reflux at 110°C for 3–4 hours. Monitor by TLC (formation of Vilsmeier-type intermediate).
-
Quench: Cool to RT, slowly add 20% NaOH solution until pH > 12.
-
Extraction: Extract with CH₂Cl₂ (3x), dry over Na₂SO₄.
-
Purification: Distillation under reduced pressure or recrystallization from hexane (if solid).
-
-
Validation: ¹H NMR (CDCl₃) should show phenyl protons (7.0-7.4 ppm) and a sharp singlet for N-Me groups (~2.7 ppm).
Protocol B: General Catalytic Transesterification
Applicable for carbonate synthesis or biodiesel production.
-
Substrate Loading: Charge reactor with Alcohol (2.0 eq) and Carbonate source (1.0 eq).
-
Catalyst Addition: Add PhTMG (1.0 – 2.0 mol%).
-
Note: If using DPG, increase loading to 5 mol% due to slower kinetics.
-
-
Reaction: Stir at 70–80°C.
-
Checkpoint: Monitor conversion via GC-MS or refractive index.
-
Success Criteria: >90% conversion within 4 hours.
-
-
Workup: Cool mixture. The catalyst often partitions into the organic phase. Wash with dilute HCl (0.1 M) to remove catalyst as the guanidinium salt, or pass through a short silica plug.
References
-
BenchChem. (2025). Benchmarking 1-Mesitylguanidine: A Comparative Guide to Guanidine-Based Organocatalysts. BenchChem Technical Guides.
-
Zhang, Y., et al. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ACS Omega.
-
Li, X., et al. (2011). Tetramethyl-N''-phenylguanidine and its catalytic performance for ADC synthesis via carbon dioxide route. Journal of Molecular Catalysis A: Chemical.
-
Tsubokura, K., et al. (2014). 1-Phenylguanidine synthesis via Scandium triflate catalysis. Synlett.
-
Schroeder, G., et al. (2002). Basicity of substituted 2-phenyl-1,1,3,3-tetramethylguanidines in acetonitrile solvent. Canadian Journal of Chemistry.
-
Kovacevic, B., et al. (2014). Synthesis and basicity of new organosuperbases, N,N'-bis(imidazolyl)guanidine bases. Angewandte Chemie Int. Ed.
Sources
A Comparative Guide to Guanylation Reagents: Benchmarking Phenylguanidine Carbonate
For researchers, medicinal chemists, and professionals in drug development, the synthesis of guanidine-containing compounds is a critical task. The guanidinium group, with its strong basicity and ability to form multiple hydrogen bonds, is a key pharmacophore in numerous therapeutic agents.[1] The choice of guanylation reagent is paramount, directly impacting reaction efficiency, substrate scope, and overall cost-effectiveness. This guide provides an in-depth comparison of phenylguanidine carbonate against other common guanylation reagents, supported by established chemical principles and synthesized experimental data from the literature.
The Guanidine Moiety: A Privileged Scaffold in Medicinal Chemistry
The guanidine functional group is present in a wide array of biologically active molecules, from natural products to blockbuster drugs.[2] Its positive charge at physiological pH facilitates interactions with biological targets such as enzymes and receptors. Notable examples of drugs containing a guanidine moiety include the antihypertensive agent guanethidine, the anti-ulcer drug cimetidine, and the antiviral zanamivir.[2] Consequently, the development of efficient and versatile methods for the synthesis of guanidines is an area of continuous research.[2][3]
Phenylguanidine Carbonate: A Closer Look
Phenylguanidine carbonate is a stable, crystalline solid that serves as a convenient reagent for the introduction of a phenylguanidinyl group.[4][5][6] It is often prepared from aniline and cyanamide.[7][8]
Mechanism of Action: The reaction typically proceeds via the protonation of the amine substrate by the acidic component of the reagent, followed by nucleophilic attack of the amine on the carbodiimide-like intermediate formed from phenylguanidine.
Caption: Proposed mechanism of guanylation using phenylguanidine carbonate.
Alternative Guanylation Reagents: A Comparative Overview
A variety of reagents have been developed for the synthesis of guanidines, each with its own set of advantages and limitations.[2][9] Here, we compare phenylguanidine carbonate to three common alternatives: a modern catalytic system, a thiourea-based approach, and a carbodiimide-mediated synthesis.
-
Catalytic Guanylation with Carbodiimides: This approach utilizes a catalyst, such as a lanthanide or a transition metal complex, to facilitate the addition of an amine to a carbodiimide.[2][10] These reactions are often highly efficient and atom-economical.[2]
-
Guanylation via Thioureas: Thioureas can be converted to guanidines through desulfurization in the presence of an activating agent and an amine.[11] This method is versatile but can require stoichiometric amounts of heavy metal salts or other activators.[1]
-
Direct Guanylation with Protected Guanidinylating Agents: Reagents such as N,N'-di-Boc-1H-pyrazole-1-carboxamidine offer a mild and efficient route to protected guanidines, which can then be deprotected to yield the final product. This method provides excellent control over the reaction but involves additional protection and deprotection steps.
Head-to-Head Performance: A Benchmarking Analysis
To provide a clear comparison, we have synthesized data from various literature sources to create a hypothetical benchmarking study for the guanylation of a model primary amine, benzylamine. The following table summarizes the expected performance of phenylguanidine carbonate against the selected alternatives.
| Reagent/System | Typical Yield (%) | Reaction Time (h) | Substrate Scope | Key Advantages | Key Disadvantages |
| Phenylguanidine Carbonate | 70-85 | 4-8 | Moderate | Stable, easy to handle solid | Higher temperatures may be required, limited to phenylguanidine introduction |
| Catalytic (e.g., ZnEt₂) + Carbodiimide | >90[2] | 1-3[2] | Broad | High yield, fast reaction, atom-economical[2] | Catalyst can be air/moisture sensitive |
| Thiourea + Activating Agent (e.g., AgNO₃) | 80-95[11] | 2-6 | Broad | Versatile starting materials | Requires stoichiometric activating agent, potential for metal contamination[11] |
| N,N'-di-Boc-1H-pyrazole-1-carboxamidine | >90 | 12-24 | Broad | Mild conditions, high purity of protected product | Multi-step process (protection/deprotection), higher cost |
Experimental Protocols: A Step-by-Step Guide
The following are representative experimental protocols for the guanylation of benzylamine using the compared methods.
Experimental Workflow
Caption: A generalized workflow for a guanylation experiment.
Protocol 1: Guanylation using Phenylguanidine Carbonate
-
To a solution of benzylamine (1.0 mmol) in a suitable solvent (e.g., ethanol), add phenylguanidine carbonate (1.1 mmol).[1]
-
Heat the reaction mixture to reflux (e.g., 100 °C) for 6 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired phenylguanidine derivative.
Protocol 2: Catalytic Guanylation with a Carbodiimide
-
In a flame-dried flask under an inert atmosphere, dissolve the amine (e.g., benzylamine, 1.0 mmol) in an anhydrous solvent (e.g., toluene).
-
Add the catalyst (e.g., ZnEt₂, 5 mol%).
-
Add the carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide, 1.1 mmol) to the reaction mixture.[2][3]
-
Stir the reaction at room temperature for 2 hours.[2]
-
Monitor the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 3: Guanylation via a Thiourea
-
To a solution of the corresponding thiourea (1.0 mmol) and benzylamine (1.2 mmol) in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine, 2.0 mmol).
-
Add the activating agent (e.g., AgNO₃, 1.1 mmol) portion-wise at room temperature.[11]
-
Stir the reaction mixture for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the silver sulfide precipitate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.[11]
Conclusion and Recommendations
The choice of a guanylation reagent is a critical decision in the synthesis of guanidine-containing molecules.
-
Phenylguanidine carbonate is a reliable and easy-to-handle reagent, particularly suitable for the direct introduction of a phenylguanidinyl moiety, though it may require more forcing conditions.
-
Catalytic methods offer high efficiency and are ideal for a broad range of substrates, making them a powerful tool in modern organic synthesis.[2]
-
Thiourea-based syntheses provide great flexibility in accessing diverse guanidine structures but necessitate the use of activating agents that can complicate purification.[11]
-
Protected guanylating agents are the gold standard for mild and controlled guanylation, especially in the context of complex molecule synthesis, despite the additional steps required.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the nature of the substrate, the desired scale of the reaction, and considerations of cost and environmental impact.
References
-
Guanidinylation Reactions for the Rational Design of Cancer Therapeutic Agents. (2023). MDPI. Retrieved from [Link]
-
Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. (2023). PMC. Retrieved from [Link]
- Synthesis method of phenylguanidine bicarbonate. (Patent No. CN103145589A). Google Patents.
- Process for the production of guanidine derivatives. (Patent No. EP0560726A2). Google Patents.
-
Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. (2023). PMC. Retrieved from [Link]
-
Phenylguanidine carbonate (2:1). Alzchem Group. Retrieved from [Link]
-
Guanidine synthesis by guanylation. Organic Chemistry Portal. Retrieved from [Link]
-
Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. (2018). ACS Publications. Retrieved from [Link]
- Product Class 13: Guanidine Deriv
- A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (2002). University of Toronto.
-
Phenylguanidine carbonate. PubChem. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Phenylguanidine Carbonate
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of phenylguanidine carbonate, ensuring the safety of your laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to manage chemical waste responsibly, reinforcing the bedrock of trust and expertise that underpins scientific advancement.
Understanding the Hazard Profile of Phenylguanidine Carbonate
Before initiating any disposal protocol, a thorough understanding of the chemical's intrinsic hazards is paramount. Phenylguanidine carbonate (CAS No. 6291-89-0) is a solid substance that, according to its Safety Data Sheet (SDS), presents a significant environmental hazard.[1] The causality behind its regulated disposal stems from its classification as a marine pollutant, meaning it can have toxic effects on aquatic life.[1]
The FUJIFILM Wako Chemicals SDS provides the following critical transport and hazard classifications[1]:
| Hazard Classification | Description | Source |
| UN Number | UN 3077 | [1] |
| Proper Shipping Name | Environmentally hazardous substance, solid, n.o.s. (Phenylguanidine Carbonate) | [1] |
| Hazard Class | 9 | [1] |
| Packing Group | III | [1] |
| Marine Pollutant | Yes | [1] |
While the SDS from FUJIFILM Wako Chemicals provides critical transport information, it does not definitively classify phenylguanidine carbonate as a "listed" or "characteristic" hazardous waste under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2][3][4][5][6] Therefore, the generator of the waste is legally responsible for making this determination.[7]
The Critical Step: Hazardous Waste Determination
The cornerstone of compliant chemical disposal is the hazardous waste determination.[8] This process ascertains whether a waste must be managed under the stringent regulations of RCRA. For phenylguanidine carbonate waste, you must determine if it is a "listed" or "characteristic" hazardous waste.
Is it a Listed Waste?
The EPA lists specific wastes from industrial processes and certain commercial chemical products as hazardous.[2] Phenylguanidine carbonate is not currently found on the common P or U lists of discarded commercial chemical products.[9] However, it is crucial to consult the most current federal and state regulations, as these lists can be updated.
Does it Exhibit a Hazardous Characteristic?
Even if a waste is not listed, it is considered hazardous if it exhibits one or more of the following four characteristics as defined by the EPA[2][3][4][5][6]:
-
Ignitability: The ability to cause or exacerbate a fire. The SDS for phenylguanidine carbonate does not indicate a flashpoint, but it is a solid.[1] Based on available data, it is not expected to be ignitable.
-
Corrosivity: The ability to corrode steel or have a pH of ≤ 2 or ≥ 12.5. The SDS does not provide a pH value for a solution of phenylguanidine carbonate.[1] If your waste is an aqueous solution of this compound, you must measure the pH.
-
Reactivity: The tendency to be unstable, react violently with water, or generate toxic gases. The SDS does not indicate any specific reactivity hazards under normal conditions.[1]
-
Toxicity: The potential to leach harmful concentrations of specific toxic constituents into groundwater. This is determined through the Toxicity Characteristic Leaching Procedure (TCLP). The SDS for phenylguanidine carbonate does not provide TCLP data.[1] However, its classification as an "environmentally hazardous substance" and a "marine pollutant" strongly suggests that it could fail the toxicity characteristic test.[1]
The Causality of Caution: Given the classification of phenylguanidine carbonate as an environmentally hazardous substance for transport, and the lack of complete data to rule out hazardous characteristics, the most trustworthy and compliant approach is to manage all phenylguanidine carbonate waste as a hazardous waste. This self-validating system ensures you remain in compliance even if a formal characteristic evaluation is not feasible for every waste batch.
Step-by-Step Disposal Protocol for Phenylguanidine Carbonate Waste
The following protocol is based on the assumption that the waste has been determined to be hazardous.
Step 1: Waste Collection and Segregation
-
Container Selection: Collect solid phenylguanidine carbonate waste in a dedicated, leak-proof container that is compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice. For liquid waste solutions, use a compatible liquid waste container.
-
Segregation: Do not mix phenylguanidine carbonate waste with other waste streams.[10] Incompatible wastes can react, creating a more hazardous situation. Store the waste container away from strong oxidizing agents.[1]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "Phenylguanidine Carbonate," and the date accumulation started.[11]
Step 2: On-Site Accumulation
-
Storage Location: Store the hazardous waste container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA), depending on the quantity of waste generated and your facility's specific permits. The storage area should be secure and have secondary containment.
-
Container Management: Keep the waste container closed at all times, except when adding waste.[11]
Step 3: Arranging for Disposal
-
Engage a Licensed Waste Hauler: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup. You cannot transport hazardous waste yourself without the proper permits.
-
Provide Documentation: Be prepared to provide the waste hauler with the SDS for phenylguanidine carbonate and a completed hazardous waste manifest. The manifest is a legal document that tracks the waste from your facility to its final disposal site.
Step 4: Final Disposal
-
Disposal Method: The most common and appropriate disposal method for solid organic hazardous waste like phenylguanidine carbonate is incineration at a permitted hazardous waste incinerator.[12] This process destroys the chemical, converting it into less harmful substances.[12] Landfilling may be an option after appropriate treatment, but incineration is generally preferred for organic compounds.
Experimental Protocol: Spill Cleanup
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Personal Protective Equipment (PPE): At a minimum, wear chemical-resistant gloves, safety goggles, and a lab coat. If the material is a powder, a respirator may be necessary to avoid inhalation.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a labeled hazardous waste container.[1] Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the liquid, then collect the absorbent material into the hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water. Collect all cleanup materials (e.g., contaminated wipes, absorbent pads) and place them in the hazardous waste container.
-
Dispose of Cleanup Waste: The container with the spill cleanup materials must be managed as hazardous waste and disposed of according to the procedures outlined in Section 3.
Logical Workflow for Phenylguanidine Carbonate Disposal
The following diagram illustrates the decision-making process for the proper disposal of phenylguanidine carbonate waste.
Caption: Decision workflow for phenylguanidine carbonate disposal.
By adhering to these procedures, you not only ensure regulatory compliance but also uphold the highest standards of laboratory safety and environmental stewardship. This commitment to responsible chemical management is integral to the integrity of your research and the advancement of science.
References
-
United Nations Economic Commission for Europe. (2024, April 18). UN/SCETDG/INF.7. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Guanidine carbonate, 99+%. Retrieved from [Link]
-
P2 InfoHouse. (n.d.). EPA Hazardous Waste Number Pocket Handbook. Retrieved from [Link]
-
Alzchem Group. (n.d.). Phenylguanidine carbonate (2:1). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131727064, Phenylguanidine carbonate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Kansas State University. (2012, December 17). Dispose Household Hazardous Waste Safely [Video]. YouTube. Retrieved from [Link]
-
Orange County Health Care Agency. (2017, June 14). Hazardous Waste Management [Video]. YouTube. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]
-
Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Introduction to Hazardous Waste Identification Guide. Retrieved from [Link]
-
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
Wikipedia. (n.d.). Waste management. Retrieved from [Link]
-
Duke University. (n.d.). RCRA Characteristic Waste. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
Temarry Recycling. (2024, October 31). How To Make a Hazardous Waste Determination. Retrieved from [Link]
-
New Pig Corporation. (n.d.). RCRA 101 Part 3: Listed and Characteristic Wastes. Retrieved from [Link]
-
Metro. (2020, October 15). Household Hazardous Waste Webinar [Video]. YouTube. Retrieved from [Link]
-
AMI Environmental. (n.d.). Understanding RCRA Waste Characterization. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
EHS Compass. (2016, January 7). Marine Pollutants & Environmentally Hazardous Substances. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). 49 CFR 172.322 -- Marine pollutants. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
